Saroglitazar sulfoxide-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H29NO5S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
deuterio (2S)-2,3,3-trideuterio-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfinylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate |
InChI |
InChI=1S/C25H29NO5S/c1-4-30-24(25(27)28)17-19-6-10-21(11-7-19)31-16-15-26-18(2)5-14-23(26)20-8-12-22(13-9-20)32(3)29/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-,32?/m0/s1/i17D2,24D/hD |
InChI Key |
PXYMLHPTPMPABW-VVILXMMZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Saroglitazar Sulfoxide-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Saroglitazar sulfoxide-d4, a deuterated metabolite of the dual peroxisome proliferator-activated receptor (PPAR) agonist, Saroglitazar. This isotopically labeled internal standard is crucial for pharmacokinetic and metabolic studies, enabling precise quantification of Saroglitazar and its metabolites in biological matrices. This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data.
Introduction to Saroglitazar and its Metabolism
Saroglitazar is a therapeutic agent used in the management of diabetic dyslipidemia and hypertriglyceridemia.[1] It functions as a dual agonist for PPARα and PPARγ, which play key roles in lipid and glucose metabolism.[2] The drug is primarily metabolized in the liver by cytochrome P450 enzymes.[1] One of the potential metabolic pathways involves the oxidation of the thioether group to a sulfoxide. To accurately study its absorption, distribution, metabolism, and excretion (ADME), a stable isotope-labeled internal standard, such as this compound, is indispensable for quantitative bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) labeling provides a distinct mass signature without significantly altering the chemical properties of the molecule.[3]
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a two-part process: first, the synthesis of the deuterated parent drug, Saroglitazar-d4, followed by the selective oxidation of the thioether to the sulfoxide.
Synthesis of Saroglitazar-d4
A plausible synthetic route for Saroglitazar-d4 is adapted from the known synthesis of Saroglitazar, incorporating a deuterated starting material to introduce the isotopic labels on the ethoxy side chain.
The key starting material for introducing the deuterium labels would be 1,2-ethanediol-d4. The proposed synthetic pathway is illustrated below.
Caption: Proposed synthetic pathway for Saroglitazar-d4.
Experimental Protocol: Synthesis of Saroglitazar-d4 (Conceptual)
-
Preparation of Deuterated Ethoxy Precursor (Intermediate 1): 1,2-Ethanediol-d4 is reacted with a suitable activating group, such as mesyl chloride or tosyl chloride, in the presence of a base to form a mono-activated intermediate. This step is crucial for the subsequent etherification.
-
Coupling Reaction: The activated deuterated ethoxy precursor is then coupled with a suitable phenylpropanoic acid derivative via a Williamson ether synthesis. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
-
Pyrrole Ring Formation and Final Modifications: The resulting intermediate undergoes a series of reactions to construct the pyrrole ring, similar to the established synthesis of Saroglitazar. This would involve a Paal-Knorr pyrrole synthesis followed by any necessary deprotection or modification steps to yield the final Saroglitazar-d4 molecule.
Oxidation of Saroglitazar-d4 to this compound
The final step is the selective oxidation of the thioether group in Saroglitazar-d4 to the corresponding sulfoxide. Care must be taken to avoid over-oxidation to the sulfone.
Caption: Final oxidation step to yield this compound.
Experimental Protocol: Selective Oxidation
-
Dissolution: Dissolve Saroglitazar-d4 in a suitable solvent, such as dichloromethane (B109758) (DCM) or methanol.
-
Oxidizing Agent Addition: Cool the solution in an ice bath and add a controlled amount (typically 1.0-1.2 equivalents) of a selective oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS to ensure complete consumption of the starting material and minimize the formation of the sulfone byproduct.
-
Work-up and Purification: Upon completion, quench the reaction with a suitable reducing agent, such as sodium thiosulfate (B1220275) solution. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica (B1680970) gel to isolate this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for confirming the molecular weight and fragmentation pattern of the synthesized compound.
Expected Mass Spectrometry Data:
| Ion | Expected m/z (Saroglitazar) | Expected m/z (this compound) | Notes |
| [M+H]⁺ | 440.2 | 460.2 | The molecular ion of this compound is expected to be 20 units higher than that of Saroglitazar (16 for oxygen, and 4 for the four deuterium atoms). |
| Fragment 1 | 366.0 | 370.0 | Corresponding to the loss of the ethoxypropanoic acid side chain. The mass shift of 4 Da confirms the location of the deuterium labels. |
| Fragment 2 | 183.1 | 183.1 | This fragment likely corresponds to a part of the molecule that does not contain the deuterated ethoxy group, and thus should not show a mass shift. |
Experimental Protocol: LC-MS/MS Analysis
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water containing a small amount of formic acid or ammonium (B1175870) acetate.
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode.
-
Detection: Use a tandem mass spectrometer to acquire full scan and product ion scan spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the precise location of the deuterium labels and the overall structure of the molecule.
Expected NMR Spectroscopy Data:
| Nucleus | Expected Chemical Shift (δ) and Multiplicity | Notes |
| ¹H NMR | Absence of signals corresponding to the -OCH₂CH₂- protons of the ethoxy group. | The deuterium substitution will lead to the disappearance of these proton signals. The remaining proton signals of the Saroglitazar backbone should be consistent with the parent molecule's spectrum. |
| ²H NMR | Presence of signals in the region corresponding to the ethoxy group. | This confirms the incorporation of deuterium at the desired positions. |
| ¹³C NMR | Signals for the deuterated carbons (-OCD₂CD₂-) will be observed as multiplets with attenuated intensity due to C-D coupling. | The chemical shifts of these carbons will be slightly upfield compared to their non-deuterated counterparts. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H, ¹³C, and ²H NMR spectra on a high-field NMR spectrometer.
Purity Assessment
The purity of the final compound should be determined using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.
-
Detection: UV detection at an appropriate wavelength (e.g., 295 nm).
-
Purity Calculation: The purity is determined by the peak area percentage of the main component.
Summary of Characterization Data:
| Parameter | Method | Expected Result |
| Molecular Formula | - | C₂₅H₂₃D₄NO₅S |
| Molecular Weight | MS | 459.6 g/mol |
| Purity | HPLC | >98% |
| Isotopic Enrichment | MS, NMR | >98% |
| Structure Confirmation | NMR, MS/MS | Consistent with the proposed structure. |
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route, leveraging a deuterated starting material and a selective oxidation step, offers a viable pathway to this essential internal standard. The detailed characterization protocols, including mass spectrometry and NMR spectroscopy, are critical for ensuring the quality and reliability of the synthesized compound for its intended use in demanding bioanalytical applications within drug development and clinical research.
References
Saroglitazar sulfoxide-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of Saroglitazar (B610694), with a specific focus on its deuterated sulfoxide (B87167) metabolite, Saroglitazar sulfoxide-d4. Saroglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ), positioning it as a key therapeutic agent in the management of diabetic dyslipidemia and hypertriglyceridemia.[1][2][3][4][5][6][7][8][9] this compound, as a deuterated analog of a saroglitazar metabolite, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies to ensure analytical precision. This document outlines the physicochemical properties of this compound, the mechanism of action of the parent compound Saroglitazar, and relevant experimental protocols.
Physicochemical Data: this compound
| Property | Value |
| CAS Number | Not available |
| Molecular Formula | C₂₅H₂₅D₄NO₅S |
| Molecular Weight | 459.59 g/mol |
Core Mechanism of Action: Saroglitazar and PPAR Signaling
Saroglitazar exerts its therapeutic effects by acting as a dual agonist for PPARα and PPARγ, which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[1][2][4]
-
PPARα Activation: Agonism of PPARα primarily influences lipid metabolism. This activation leads to an increase in the beta-oxidation of fatty acids in the liver.[2] Consequently, this reduces the levels of triglycerides and very low-density lipoprotein (VLDL) cholesterol, contributing to an improved lipid profile.[2]
-
PPARγ Activation: Activation of PPARγ predominantly impacts glucose metabolism. It enhances insulin (B600854) sensitivity by modulating the transcription of genes involved in glucose uptake and utilization.[2] Furthermore, it promotes the differentiation of preadipocytes into adipocytes, which aids in sequestering free fatty acids in adipose tissue.[2] This action mitigates the insulin resistance that is characteristic of type 2 diabetes mellitus, thereby improving glycemic control.[2]
The dual agonistic nature of Saroglitazar allows for a synergistic approach to simultaneously address both the lipid abnormalities and insulin resistance often observed in patients with type 2 diabetes.[2]
Below is a diagram illustrating the signaling pathway of Saroglitazar.
Caption: Saroglitazar dual PPARα/γ signaling pathway.
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, its primary use is as an internal standard in analytical chemistry. The following are representative experimental protocols for the parent compound, Saroglitazar, which provide a framework for its biological characterization.
In Vitro PPAR Transactivation Assay
This assay is crucial for determining the potency and selectivity of compounds like Saroglitazar on PPAR subtypes.
-
Methodology:
-
HepG2 cells are seeded in 12-well plates.[11]
-
Cells are then transfected with a PPRE (Peroxisome Proliferator Response Element) driven luciferase reporter gene construct.[11]
-
Following transfection, cells are treated with varying concentrations of Saroglitazar.[11]
-
After an incubation period of 20-22 hours, the cells are lysed, and the luciferase activity is measured.[11]
-
The EC₅₀ values, which represent the concentration of a drug that gives half-maximal response, are then calculated to determine the potency of Saroglitazar on PPARα and PPARγ.[10][11] For Saroglitazar, the EC₅₀ values were determined to be 0.65 pmol/L for hPPARα and 3 nmol/L for hPPARγ in HepG2 cells.[10][11]
-
Caption: Workflow for in vitro PPAR transactivation assay.
In Vivo Animal Models
Animal models are instrumental in evaluating the efficacy and safety of Saroglitazar in a physiological context.
-
Animal Models:
-
db/db mice: A model for obesity, diabetes, and dyslipidemia.[10]
-
Zucker fa/fa rats: A model of genetic obesity and insulin resistance.[10]
-
High-Fat Emulsion/LPS-induced NASH model in rats: To study non-alcoholic steatohepatitis.[12]
-
Diet-induced animal model of NAFLD: Mice fed a high-fat western diet and sugar water.[13]
-
-
General Experimental Design:
-
Animals are randomized into control and treatment groups.[13][14]
-
The treatment group receives Saroglitazar orally at various doses (e.g., 0.01-3 mg/kg per day in db/db mice).[10][14]
-
The duration of treatment can vary (e.g., 12 days for db/db mice, 12 weeks for the NAFLD model).[10][13][14]
-
Throughout the study, parameters such as body weight, blood glucose, triglycerides, and cholesterol levels are monitored.[12][13]
-
At the end of the study, tissues may be harvested for histological and molecular analysis.[12][13][15]
-
-
Key Findings from Animal Studies:
-
In db/db mice, Saroglitazar led to dose-dependent reductions in serum triglycerides, free fatty acids, and glucose.[10][14]
-
In a diet-induced animal model of NAFLD, Saroglitazar improved steatosis, inflammation, and fibrosis.[13][15]
-
In a rat model of non-alcoholic steatohepatitis, Saroglitazar ameliorated liver damage and improved metabolic parameters.[12]
-
Caption: Generalized workflow for in vivo animal studies.
Conclusion
Saroglitazar is a potent dual PPARα/γ agonist with significant therapeutic potential for managing metabolic disorders. While this compound is a critical tool for the precise analytical quantification of Saroglitazar and its metabolites, its biological activity is inferred from the extensive research on the parent compound. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive foundation for researchers and professionals in the field of drug development.
References
- 1. Saroglitazar - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Saroglitazar? [synapse.patsnap.com]
- 3. Lipaglyn (Saroglitazar) for Treating Hypertriglycerdaemia in Type 2 Diabetes, India - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. scispace.com [scispace.com]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Saroglitazar for the treatment of dyslipidemia in diabetic patients | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Saroglitazar Deactivates the Hepatic LPS/TLR4 Signaling Pathway and Ameliorates Adipocyte Dysfunction in Rats with High-Fat Emulsion/LPS Model-Induced Non-alcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The PPAR α/γ Agonist Saroglitazar Improves Insulin Resistance and Steatohepatitis in a Diet Induced Animal Model of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for Saroglitazar Sulfoxide-d4
For researchers, scientists, and drug development professionals, sourcing high-quality, reliable deuterated metabolites is a critical step in pharmacokinetic and metabolic studies. Saroglitazar sulfoxide-d4, the deuterium-labeled version of the active metabolite of the dual PPARα/γ agonist Saroglitazar, is essential for use as an internal standard in bioanalytical assays. This technical guide provides an in-depth overview of commercial suppliers and relevant experimental protocols.
Commercial Supplier Overview
Several commercial suppliers offer this compound, primarily for research purposes. The product is often available as the magnesium salt. While most suppliers require a direct inquiry or user registration to view pricing, the following table summarizes publicly available technical data to facilitate comparison.
| Supplier | Product Name | Catalog No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Stock Status |
| Simson Pharma | Saroglitazar Sulfoxide D4 Magnesium Salt | S1490002 | C50H48D8MgN2O10S2 | 941.47 | Certificate of Analysis provided | Custom Synthesis[1] |
| Artis Standards | Saroglitazar Sulfoxide D4 Magnesium Salt | AC0476 | (C25H24D4NO5S)2Mg | 459.59 | >95% (By HPLC) | In-stock |
| InvivoChem | This compound | V78888 | C25H25D4NO5S | 459.59 | ≥98% | Inquire |
| MedchemExpress | This compound | HY-142255S1 | C25H25D4NO5S | 459.59 | Inquire | Inquire[2] |
| Clearsynth | This compound | CS-O-16431 | C₂₅H₂₅D₄NO₅S | 459.59 | ≥90% (by HPLC) | Inquire (Available in 1, 2.5, 5, 10, 25, 50 mg)[3] |
| The Pure Chem | Saroglitazar Sulfoxide D4 Manesium Salt | TPCC0476 | (C25H24D4NO5S)2Mg | 459.59 | 100.00% | In-stock[4] |
Note: Pricing information is generally not publicly available and requires direct contact with the supplier.
Experimental Protocols
The following are representative experimental methodologies relevant to the use of Saroglitazar and its metabolites. This compound would typically be used as an internal standard in methods similar to the bioanalytical protocol described below.
Bioanalytical Method for Quantification in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the quantification of Saroglitazar in human plasma and is a primary application for this compound as an internal standard.[5][6]
Objective: To determine the concentration of Saroglitazar in human plasma samples.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human plasma, add the internal standard (this compound).
-
Perform liquid-liquid extraction using a mixture of diethyl ether and dichloromethane (B109758) (80:20 v/v).[7]
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Chromatographic Conditions:
-
LC System: A validated HPLC system.
-
Column: ACE-5, C18 (4.6 × 100 mm).[5]
-
Mobile Phase: A gradient mobile phase consisting of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer with trifluoroacetic acid in purified water.[5][6]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Injection Volume: 10 µL.[8]
-
-
Mass Spectrometric Conditions:
In Vitro PPARα/γ Transactivation Assay
This protocol is for evaluating the agonist activity of compounds like Saroglitazar on PPAR receptors in a cell-based assay.
Objective: To measure the activation of PPARα and PPARγ by Saroglitazar in vitro.
Methodology:
-
Cell Culture and Transfection:
-
Seed HepG2 cells in 12-well plates at a density of 400,000 cells/well.[9]
-
Transfect the cells with appropriate plasmids: a PPRE (Peroxisome Proliferator Response Element) driven luciferase reporter plasmid and a constitutively active β-galactosidase plasmid (for normalization).
-
-
Compound Treatment:
-
Luciferase and β-Galactosidase Assays:
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Lyse the cells and collect the supernatant.
-
Measure luciferase activity using a commercial luciferase assay system, which indicates the level of PPRE activation.[9]
-
Measure β-galactosidase activity (e.g., using an ELISA reader at 415 nm) to normalize for transfection efficiency.[9]
-
-
Data Analysis:
-
Calculate the relative luciferase activity (normalized to β-galactosidase activity).
-
Plot the normalized luciferase activity against the concentration of Saroglitazar to determine the EC50 value.
-
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the procurement and use of this compound.
References
- 1. Saroglitazar Sulfoxide D4 Magnesium Salt | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. thepurechem.com [thepurechem.com]
- 5. Quantitative determination of saroglitazar, a predominantly PPAR alpha agonist, in human plasma by a LC-MS/MS method utilizing electrospray ionization in a positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics, Safety, and Tolerability of Saroglitazar (ZYH1), a Predominantly PPARα Agonist with Moderate PPARγ Agonist Activity in Healthy Human Subjects | springermedizin.de [springermedizin.de]
- 8. oaji.net [oaji.net]
- 9. selleckchem.com [selleckchem.com]
A Technical Guide to the Isotopic Purity of Saroglitazar Sulfoxide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methods and considerations for determining the isotopic purity of Saroglitazar sulfoxide-d4, a deuterated analog of a metabolite of the dual peroxisome proliferator-activated receptor (PPAR) agonist, Saroglitazar. Ensuring high isotopic purity is critical for the use of deuterated compounds in various research and development applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in bioanalytical assays.
Introduction to Saroglitazar and its Deuterated Analog
Saroglitazar is a novel therapeutic agent with dual agonistic activity on PPAR-α and PPAR-γ receptors.[1][2] This dual action allows it to modulate both lipid and glucose metabolism, making it effective in the treatment of diabetic dyslipidemia and hypertriglyceridemia.[1][2] The mechanism of action involves the activation of these nuclear receptors, which then regulate the transcription of genes involved in fatty acid oxidation and insulin (B600854) sensitization.[1][2]
Saroglitazar is metabolized in the liver to its sulfoxide (B87167) and sulfone metabolites. Saroglitazar sulfoxide is a significant metabolite, and its deuterated form, this compound, is a valuable tool for scientific research. The incorporation of deuterium (B1214612) atoms can alter the metabolic profile of the molecule, often leading to a slower rate of metabolism, a phenomenon known as the "kinetic isotope effect." This property makes deuterated compounds useful for studying drug metabolism and pharmacokinetics.
The Critical Role of Isotopic Purity
The isotopic purity of a deuterated compound refers to the percentage of the compound that contains the desired number of deuterium atoms at the specified positions. It is a critical quality attribute for several reasons:
-
Accuracy of Quantitative Analysis: When used as an internal standard in mass spectrometry-based assays, the isotopic purity of the deuterated compound directly impacts the accuracy of the quantification of the non-labeled analyte.
-
Pharmacokinetic Profiling: The pharmacokinetic properties of a deuterated drug can be influenced by its isotopic composition. A well-defined isotopic purity ensures consistent and reproducible pharmacokinetic data.
Signaling Pathway of Saroglitazar
Saroglitazar exerts its therapeutic effects by activating both PPAR-α and PPAR-γ. The binding of Saroglitazar to these receptors leads to a cascade of molecular events that ultimately alter gene expression.
Quantitative Data on Isotopic Purity
While specific batch data for the isotopic purity of commercially available this compound is not publicly disclosed, a typical analysis would provide the percentage of each isotopologue. Isotopologues are molecules that have the same chemical formula but differ in their isotopic composition. For this compound, the primary isotopologues of interest would be d0 (unlabeled), d1, d2, d3, and d4.
The following table illustrates a hypothetical, yet representative, isotopic purity analysis for a batch of this compound.
| Isotopologue | Relative Abundance (%) | Deuterium Incorporation (%) |
| d0 | 0.1 | --- |
| d1 | 0.3 | --- |
| d2 | 1.5 | --- |
| d3 | 5.0 | --- |
| d4 | 93.1 | 99.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a specific batch of this compound.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound is typically performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is a powerful technique for determining the relative abundance of different isotopologues.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as acetonitrile (B52724) or methanol, at a concentration appropriate for mass spectrometric analysis (e.g., 1 µg/mL).
-
Chromatographic Separation: The sample is injected into a liquid chromatography system coupled to a high-resolution mass spectrometer. A suitable reversed-phase column (e.g., C18) is used to separate the analyte from any potential impurities.
-
Mass Spectrometric Analysis: The mass spectrometer is operated in a high-resolution full-scan mode to acquire accurate mass data. The instrument is calibrated to ensure high mass accuracy.
-
Data Analysis: The relative intensities of the ion signals corresponding to the different isotopologues (d0 to d4) of Saroglitazar sulfoxide are measured. The isotopic purity is calculated based on the relative peak areas of these isotopologues. Corrections for the natural isotopic abundance of other elements (e.g., ¹³C, ¹⁵N, ¹⁸O, ³⁴S) are applied to ensure accurate determination of deuterium incorporation.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the location and extent of deuterium incorporation.
Methodology:
-
Sample Preparation: A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6).
-
¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the location of the deuterium labels. The residual proton signals at these positions can be integrated and compared to the integrals of other non-deuterated protons in the molecule to estimate the percentage of deuterium incorporation at each site.
-
²H NMR Analysis: A deuterium NMR spectrum can also be acquired to directly observe the signals from the deuterium atoms, further confirming their presence and location.
Experimental Workflow for Isotopic Purity Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of the isotopic purity of a deuterated drug substance like this compound.
Conclusion
The determination of isotopic purity is a fundamental requirement for the use of deuterated compounds in regulated and non-regulated research. For this compound, a combination of LC-HRMS and NMR spectroscopy provides a comprehensive assessment of its isotopic composition. While specific data may vary between synthetic batches, the methodologies described in this guide represent the current best practices for ensuring the quality and reliability of this important research tool. Researchers and drug development professionals should always refer to the certificate of analysis provided by the supplier for batch-specific isotopic purity data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Saroglitazar D4 Magnesium Salt [artisbiotech.com]
- 5. All Products : 'Saroglitazar' [transfochem.com]
The Metabolic Journey of Saroglitazar: An In-Depth Technical Examination of its Conversion to Saroglitazar Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Saroglitazar (B610694), a dual peroxisome proliferator-activated receptor (PPAR) agonist, is a prominent therapeutic agent for the management of diabetic dyslipidemia and hypertriglyceridemia. Its efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. A key metabolic transformation of Saroglitazar is its oxidation to Saroglitazar sulfoxide (B87167). This technical guide provides a comprehensive overview of the available scientific knowledge regarding this metabolic pathway. While publicly accessible literature confirms the existence of Saroglitazar sulfoxide as a metabolite and points towards the involvement of cytochrome P450 enzymes, a complete, detailed enzymatic and kinetic profile of this specific reaction remains to be fully elucidated. This document synthesizes the current understanding, drawing from preclinical and clinical studies, to offer a detailed perspective for research and development professionals.
Pharmacokinetics of Saroglitazar and the Emergence of Saroglitazar Sulfoxide
Saroglitazar is rapidly absorbed following oral administration, with peak plasma concentrations reached in approximately one hour.[1] It exhibits a mean elimination half-life of around 5.6 hours and is primarily cleared through the hepatobiliary route, with negligible renal excretion.[1][2] In vitro studies utilizing human, rat, and dog liver microsomes have identified three primary putative metabolites arising from di-hydroxylation, mono-oxygenation, and dehydrogenation.[2] The mono-oxygenation product is strongly suggested to be Saroglitazar sulfoxide. The presence of Saroglitazar sulfoxide as a circulating metabolite in humans has been confirmed through pharmacokinetic studies that have tracked its plasma concentration over time.
Table 1: Summary of Human Pharmacokinetic Parameters for Saroglitazar
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | < 1 hour | [1] |
| Mean Elimination Half-life (t1/2) | 5.6 hours | [1] |
| Primary Route of Elimination | Hepato-biliary | [2] |
| Plasma Protein Binding | ~96% | [1] |
The Enzymatic Machinery: Investigating the Role of Cytochrome P450
The conversion of a thioether moiety, such as that present in Saroglitazar, to a sulfoxide is a classic mono-oxygenation reaction frequently catalyzed by the cytochrome P450 (CYP) superfamily of enzymes or by flavin-containing monooxygenases (FMOs). While direct enzymatic studies on Saroglitazar sulfoxidation are not extensively detailed in the public domain, indirect evidence points towards the involvement of CYP enzymes.
Notably, in vitro studies with human liver microsomes have demonstrated that Saroglitazar can inhibit CYP2C8.[3] This interaction suggests that Saroglitazar is a substrate for, or at least interacts with, this particular CYP isoform. While this does not definitively confirm CYP2C8 as the sole or primary enzyme responsible for sulfoxidation, it establishes it as a principal candidate for further investigation.
In Vitro Metabolism Studies: A General Overview
In vitro metabolism studies are fundamental to identifying and characterizing metabolic pathways. A typical workflow for investigating the formation of a metabolite like Saroglitazar sulfoxide is outlined below.
Figure 1: Generalized workflow for in vitro metabolism studies.
To pinpoint the specific enzymes involved, a "reaction phenotyping" approach is employed. This involves incubating the drug with a panel of recombinant human CYP enzymes or using specific chemical inhibitors or antibodies for individual CYP isoforms in HLM.
Experimental Protocols: A Representative Approach
While the precise, validated protocols used in the non-public preclinical development of Saroglitazar are not available, this section outlines representative methodologies based on standard practices in drug metabolism research.
Representative Protocol: In Vitro Metabolism in Human Liver Microsomes
Objective: To investigate the formation of Saroglitazar sulfoxide from Saroglitazar in a human liver microsomal system.
Materials:
-
Saroglitazar
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction quenching)
-
Internal standard (e.g., a structurally similar compound or a stable isotope-labeled Saroglitazar)
Procedure:
-
Prepare a stock solution of Saroglitazar in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, combine HLM, phosphate buffer, and the Saroglitazar stock solution to achieve the desired final concentrations.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Table 2: Representative Incubation Conditions for Saroglitazar Metabolism
| Component | Final Concentration |
| Saroglitazar | 1 µM |
| Human Liver Microsomes | 0.5 mg/mL |
| Phosphate Buffer (pH 7.4) | 100 mM |
| NADP+ | 1 mM |
| Glucose-6-phosphate | 10 mM |
| Glucose-6-phosphate dehydrogenase | 1 U/mL |
| Magnesium Chloride | 5 mM |
Representative Protocol: Analytical Method by LC-MS/MS
Objective: To quantify Saroglitazar and Saroglitazar sulfoxide in samples from in vitro metabolism studies.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Hypothetical MRM Transitions):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Saroglitazar: Precursor ion (m/z) -> Product ion (m/z)
-
Saroglitazar Sulfoxide: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
Note: The specific m/z values would need to be determined experimentally by infusing pure standards of Saroglitazar and Saroglitazar sulfoxide.
A detailed LC-MS/MS method for the quantification of Saroglitazar in human plasma has been published, which can serve as a foundation for developing and validating a method for Saroglitazar and its sulfoxide metabolite.[4]
Visualizing the Metabolic Pathway and Signaling Context
The metabolic conversion of Saroglitazar to its sulfoxide is a critical step in its biotransformation. While the precise enzyme has not been definitively identified in public literature, a hypothetical pathway can be visualized.
Figure 2: Hypothetical metabolic conversion of Saroglitazar.
The therapeutic effects of Saroglitazar are mediated through its action as a dual PPAR-α/γ agonist. Understanding this signaling pathway is crucial for contextualizing its overall pharmacological profile.
Figure 3: Saroglitazar's mechanism of action via PPAR signaling.
Conclusion and Future Directions
The metabolism of Saroglitazar to Saroglitazar sulfoxide is a recognized metabolic pathway. While the existing literature confirms its formation and provides clues to the enzymatic families involved, a significant gap remains in the detailed, quantitative understanding of this specific biotransformation. For drug development professionals, a thorough characterization of this pathway is essential for a complete understanding of Saroglitazar's disposition, potential for drug-drug interactions, and inter-individual variability in patient response.
Future research should focus on:
-
Definitive Metabolite Identification: Utilizing high-resolution mass spectrometry and NMR to unequivocally confirm the structure of the mono-oxygenated metabolite as Saroglitazar sulfoxide.
-
Comprehensive CYP and FMO Phenotyping: Employing a full panel of recombinant human CYP and FMO enzymes to identify all contributing enzymes to Saroglitazar sulfoxidation.
-
Enzyme Kinetics: Determining the kinetic parameters (Km and Vmax) for Saroglitazar sulfoxide formation by the identified enzymes to understand the efficiency and capacity of this metabolic route.
-
In Vivo Corroboration: Correlating in vitro metabolism data with in vivo findings from human pharmacokinetic studies to build a robust in vitro-in vivo correlation (IVIVC).
A deeper understanding of the metabolic conversion of Saroglitazar to Saroglitazar sulfoxide will undoubtedly contribute to the safer and more effective use of this important therapeutic agent.
References
- 1. Deciphering the molecular pathways of saroglitazar: A dual PPAR α/γ agonist for managing metabolic NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of saroglitazar 2 mg and 4 mg on glycemic control, lipid profile and cardiovascular disease risk in patients with type 2 diabetes mellitus: a 56-week, randomized, double blind, phase 3 study (PRESS XII study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lack of inhibition of CYP2C8 by saroglitazar magnesium: In vivo assessment using montelukast, rosiglitazone, pioglitazone, repaglinide and paclitaxel as victim drugs in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Deuterium Labeling in Saroglitazar Sulfoxide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Saroglitazar sulfoxide-d4, a deuterated analog of a metabolite of the dual peroxisome proliferator-activated receptor (PPAR) agonist, Saroglitazar. This document details the precise location of deuterium (B1214612) labeling, the pharmacological context of its action, and outlines the experimental methodologies relevant to its synthesis and analysis.
Introduction to Saroglitazar and the Rationale for Deuterium Labeling
Saroglitazar is a novel drug used for the treatment of diabetic dyslipidemia and hypertriglyceridemia.[1] It functions as a dual agonist for PPARα and PPARγ, key nuclear receptors that regulate lipid and glucose metabolism.[2] The sulfoxide (B87167) metabolite is a significant product of in vivo biotransformation.
Deuterium-labeled compounds, such as this compound, are invaluable tools in pharmaceutical research and development.[] The replacement of hydrogen with its stable isotope, deuterium, can alter the pharmacokinetic profile of a drug, often leading to a slower rate of metabolism. This "kinetic isotope effect" can enhance metabolic stability, increase drug exposure, and potentially reduce the formation of toxic metabolites.[4] Furthermore, deuterated compounds serve as essential internal standards for highly accurate and sensitive quantitative bioanalysis by mass spectrometry.[5]
Deuterium Labeling Position in this compound
The precise location of the deuterium atoms in this compound has been identified through its IUPAC name: (2S)-2-ethoxy-3-(4-(2-(2-methyl-5-(4-(methylsulfinyl)phenyl)-1H-pyrrol-1-yl)ethoxy-1,1,2,2-d4)phenyl)propanoic acid.[6]
The "-d4" designation indicates the presence of four deuterium atoms. Based on the nomenclature, these deuterium atoms are located on the ethoxy group attached to the phenyl ring, specifically on the two methylene (B1212753) carbons of the ethyl group.
Structure of this compound:
A diagram illustrating the key functional groups of Saroglitazar Sulfoxide, highlighting the deuterated ethoxy moiety.
Signaling Pathway of Saroglitazar
Saroglitazar exerts its therapeutic effects by acting as a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). These are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and carbohydrate metabolism.[2]
Saroglitazar's mechanism of action via dual PPARα/γ agonism.
Activation of PPARα primarily influences lipid metabolism, leading to increased fatty acid oxidation and a reduction in triglyceride levels. PPARγ activation predominantly enhances insulin sensitivity and improves glucose homeostasis. The dual agonism of Saroglitazar allows it to address both dyslipidemia and hyperglycemia, which are often comorbid in patients with type 2 diabetes.[2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the introduction of deuterium into a precursor molecule, followed by the synthesis of the Saroglitazar core structure and subsequent oxidation to the sulfoxide. While a specific detailed protocol for this exact molecule is not publicly available, a general synthetic strategy can be outlined based on known organic chemistry principles and the synthesis of similar deuterated compounds.
Step 1: Synthesis of Deuterated Ethoxy Precursor A common method for introducing deuterium into an ethoxy group is through the use of deuterated reagents. For example, a Williamson ether synthesis could be employed using a deuterated ethylating agent.
-
Reaction: A phenolic precursor is reacted with a deuterated ethyl halide (e.g., 1,1,2,2-tetradeuterio-ethyl bromide) in the presence of a base.
-
Reagents: Phenolic starting material, NaH or K2CO3, 1,1,2,2-tetradeuterio-ethyl bromide, and a suitable solvent like DMF or acetonitrile.
-
Procedure: The phenoxide is generated in situ by the base, which then undergoes nucleophilic substitution with the deuterated ethyl bromide.
Step 2: Construction of the Saroglitazar Backbone The deuterated precursor is then used in the multi-step synthesis of the Saroglitazar molecule. This typically involves the formation of the pyrrole ring and coupling of the various aromatic moieties.
Step 3: Oxidation to Sulfoxide The final step is the selective oxidation of the sulfide (B99878) in the Saroglitazar-d4 molecule to the sulfoxide.
-
Oxidizing Agents: Mild oxidizing agents such as hydrogen peroxide, a peroxy acid (e.g., m-CPBA), or sodium periodate (B1199274) are commonly used.
-
Procedure: The Saroglitazar-d4 is dissolved in a suitable solvent and the oxidizing agent is added, often at reduced temperatures to control the reaction and prevent over-oxidation to the sulfone.
The following diagram illustrates a generalized workflow for the synthesis.
A generalized workflow for the synthesis of this compound.
Analytical Characterization
The characterization of this compound involves confirming its structure, determining its isotopic purity and enrichment, and assessing its stability.
4.2.1. Structural Confirmation and Isotopic Enrichment Analysis by NMR and MS
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the overall structure and to determine the degree of deuteration by observing the reduction in the signal intensity of the protons on the ethoxy group.
-
²H NMR: Directly observes the deuterium nuclei, confirming their position and providing a quantitative measure of deuterium enrichment at each labeled site.[7]
-
¹³C NMR: Can also be used to confirm the position of deuterium labeling due to the isotopic shift effect on the carbon signals.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can confirm the incorporation of four deuterium atoms.
-
Tandem Mass Spectrometry (MS/MS): Used to fragment the molecule. The fragmentation pattern of the deuterated compound compared to its non-deuterated analog can help to pinpoint the location of the deuterium labels.
-
4.2.2. Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of drugs and their metabolites in biological matrices.
-
Sample Preparation: Typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from the biological matrix (e.g., plasma, urine).
-
Chromatographic Separation: A reversed-phase HPLC or UPLC column is used to separate this compound from other matrix components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and a suitable internal standard (which could be Saroglitazar sulfoxide with a different isotopic labeling pattern, e.g., d5) are monitored.
The following diagram outlines a typical analytical workflow.
A typical workflow for the quantitative analysis of this compound.
Quantitative Data
While specific quantitative data for commercially available this compound is not readily found in the public domain, the following tables represent the types of data that would be generated during its characterization. The values presented are for illustrative purposes.
Table 1: Isotopic Purity and Enrichment
| Parameter | Method | Specification | Illustrative Value |
| Chemical Purity | HPLC | ≥98.0% | 99.2% |
| Isotopic Purity (d4) | Mass Spectrometry | ≥98% | 99.5% |
| Isotopic Enrichment | NMR Spectroscopy | ≥99 atom % D | 99.6 atom % D |
Table 2: Stability Data (Illustrative)
Stability studies are conducted under various conditions as per ICH guidelines to determine the re-test period or shelf life.[8]
| Condition | Duration | Parameter | Acceptance Criteria | Illustrative Result |
| Long-term (2-8°C) | 24 months | Purity (HPLC) | ≥98.0% | 99.1% |
| Isotopic Purity | No significant change | No change detected | ||
| Accelerated (25°C/60% RH) | 6 months | Purity (HPLC) | ≥98.0% | 98.8% |
| Isotopic Purity | No significant change | No change detected | ||
| Photostability | ICH Q1B | No significant degradation | Passes |
Conclusion
This compound, with its deuterium labeling on the ethoxy group attached to the phenyl ring, is a critical tool for advancing the understanding of Saroglitazar's pharmacology. Its use as an internal standard in quantitative assays ensures the accuracy and reliability of pharmacokinetic and metabolic studies. The methodologies outlined in this guide for its synthesis, characterization, and analysis are fundamental to its application in drug development. As research into PPAR agonists continues, the availability and thorough characterization of such isotopically labeled compounds will remain of paramount importance.
References
- 1. Deciphering the molecular pathways of saroglitazar: A dual PPAR α/γ agonist for managing metabolic NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Saroglitazar? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. clearsynth.com [clearsynth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. database.ich.org [database.ich.org]
In-Depth Technical Guide: Physical and Chemical Stability of Saroglitazar Sulfoxide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of Saroglitazar (B610694) sulfoxide-d4, a critical isotopically labeled metabolite of the dual PPAR-α/γ agonist, Saroglitazar. Understanding the stability profile of this compound is essential for its use as an internal standard in pharmacokinetic studies, for metabolite identification, and in various research applications. This document outlines potential degradation pathways, summarizes stability data from studies on the parent drug, Saroglitazar, and provides detailed experimental protocols for stability assessment.
Introduction to Saroglitazar and its Sulfoxide-d4 Metabolite
Saroglitazar is a novel therapeutic agent indicated for the treatment of diabetic dyslipidemia and hypertriglyceridemia.[1][2] It acts as a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPAR-α) and gamma (PPAR-γ), which play crucial roles in lipid and glucose metabolism.[3] The activation of PPAR-α primarily leads to a reduction in triglycerides and very low-density lipoprotein (VLDL) cholesterol, while PPAR-γ agonism enhances insulin (B600854) sensitivity.[3]
Saroglitazar sulfoxide-d4 is the deuterium-labeled form of the sulfoxide (B87167) metabolite of Saroglitazar. Stable isotope-labeled compounds are invaluable tools in drug development, particularly in quantitative bioanalysis.[4] The deuterium (B1214612) label provides a distinct mass signature for mass spectrometry-based detection, allowing for precise quantification of the analyte in complex biological matrices.
Quantitative Stability Data
While specific stability data for this compound is not extensively published, valuable insights can be drawn from forced degradation studies conducted on the parent drug, Saroglitazar. These studies expose the drug to harsh conditions to accelerate degradation and identify potential stability liabilities. The sulfoxide moiety is a key site for potential chemical transformation, and its stability is a critical consideration.
The following tables summarize the stability of Saroglitazar under various stress conditions, which can be considered indicative of the potential stability of its sulfoxide metabolite.
Table 1: Summary of Saroglitazar Stability under Forced Degradation Conditions
| Stress Condition | Reagents and Duration | Observation | % Assay of Active Substance | Reference |
| Acid Hydrolysis | 0.1N HCl, Room Temperature, 48 hours | Highly stable | 100% | [5][6] |
| Base Hydrolysis | 0.1N NaOH, Room Temperature, 48 hours | Highly stable | 100% | [5] |
| Oxidative Stress | 3% Hydrogen Peroxide, Room Temperature, 48 hours | Significant degradation | 94% (slight degradation) to complete degradation | [5][6] |
| Thermal Stress | 60°C, 48 hours | Comparatively stable | - | [6] |
| Photolytic Stress | UV light (365 nm), 48 hours | Comparatively stable | - | [6] |
Table 2: Identified Degradation Products of Saroglitazar
| Stress Condition | m/z of Major Degradation Products | Reference |
| Acid, Base, Peroxide | 365, 247, 294 | [6] |
Note: The complete degradation under peroxide stress in one study[6] versus slight degradation in another[5] may be due to differences in experimental conditions.
Experimental Protocols for Stability Assessment
Detailed and robust experimental protocols are crucial for accurately determining the stability of a pharmaceutical compound. The following methodologies are based on established practices for forced degradation studies.
General Stock Solution Preparation
-
Standard Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol (B129727) to obtain a concentration of 1 mg/mL.[6]
-
Sample Preparation for Analysis: Dilute the stock solution with the appropriate mobile phase to a working concentration suitable for the analytical method (e.g., 10-50 µg/mL for HPLC-UV).[5]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[7][8]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
To 2 mg of this compound, add 5 mL of 0.1N NaOH.
-
Keep the solution at room temperature for 48 hours.
-
Neutralize with 0.1N HCl prior to analysis.
-
Dilute with methanol to a final concentration of 1000 µg/mL.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
Analytical Methodology (RP-HPLC)
A stability-indicating analytical method is required to separate the parent compound from its degradation products.
-
Chromatographic System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection is suitable.[1][5]
-
Column: ODS C18 column (e.g., 250x4.6 mm, 5µm).[6]
-
Mobile Phase: A mixture of Acetonitrile, Triethylamine buffer (pH 4.6), and Methanol (70:20:10 v/v) or Acetonitrile and Phosphate buffer (pH 7.4, 50:50 v/v).[5][6]
-
Analysis: Inject the prepared stressed samples and a control (unstressed) sample. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of Saroglitazar
Saroglitazar's therapeutic effects are mediated through the dual activation of PPAR-α and PPAR-γ. This signaling cascade ultimately leads to improved lipid profiles and enhanced insulin sensitivity.
Caption: Saroglitazar's dual PPAR-α/γ activation pathway.
Experimental Workflow for Stability Testing
A systematic workflow is essential for conducting reliable stability studies. The following diagram illustrates the key steps from sample preparation to data analysis.
Caption: Workflow for forced degradation stability testing.
Discussion and Conclusion
The available data on Saroglitazar suggests that its sulfoxide-d4 metabolite is likely to be stable under acidic, basic, thermal, and photolytic conditions. The primary stability concern appears to be oxidative stress, which can lead to significant degradation. The sulfoxide moiety is susceptible to oxidation, potentially forming a sulfone derivative. Therefore, it is crucial to protect this compound from oxidizing agents and to store it under appropriate conditions, such as refrigeration and protection from light.
The provided experimental protocols offer a robust framework for conducting formal stability studies on this compound. The use of a validated, stability-indicating HPLC method is paramount for obtaining accurate and reliable data. Further characterization of degradation products using techniques like LC-MS/MS would provide a more complete understanding of the degradation pathways.
References
- 1. iajps.com [iajps.com]
- 2. oaji.net [oaji.net]
- 3. What is the mechanism of Saroglitazar? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RP-HPLC method for stability of saroglitazar in bulk/tablets. [wisdomlib.org]
- 6. ijper.org [ijper.org]
- 7. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review | Semantic Scholar [semanticscholar.org]
- 8. An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Saroglitazar Sulfoxide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Saroglitazar sulfoxide-d4, a deuterated metabolite of the dual PPAR agonist, Saroglitazar. The information is curated for professionals in drug development and research, presenting key analytical data, experimental methodologies, and relevant biological pathways.
Core Compound Data
This compound is the deuterium-labeled form of Saroglitazar sulfoxide (B87167), a primary metabolite of Saroglitazar. The incorporation of deuterium (B1214612) isotopes makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound, compiled from various suppliers. Note that a complete Certificate of Analysis is typically provided upon purchase from a supplier.
| Parameter | Value | Source |
| Molecular Formula | C₂₅H₂₅D₄NO₅S | Clearsynth[1], MedChemExpress[2], InvivoChem[3] |
| Molecular Weight | 459.59 g/mol | Clearsynth[1], MedChemExpress[2], InvivoChem[3] |
| Purity (by HPLC) | ≥90-95% | Clearsynth[1], ARTIS STANDARDS[4] |
| Storage Conditions | Refrigerator (2-8°C) or -20°C for long-term storage | Clearsynth[1], InvivoChem[3] |
Biological Context: Saroglitazar's Mechanism of Action
Saroglitazar, the parent compound, is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR), specifically targeting PPAR-α and PPAR-γ.[5][6][7] These receptors are critical nuclear transcription factors that regulate lipid and glucose metabolism.[5] As a metabolite, Saroglitazar sulfoxide is implicated in the same signaling cascades.
-
PPAR-α Activation: Primarily influences lipid metabolism by increasing the beta-oxidation of fatty acids in the liver. This leads to a reduction in triglycerides and very-low-density lipoprotein (VLDL) cholesterol.[5]
-
PPAR-γ Activation: Mainly affects glucose metabolism by enhancing insulin (B600854) sensitivity. It modulates the transcription of genes involved in glucose uptake and utilization.[5]
The dual agonism of Saroglitazar provides a synergistic approach to managing metabolic disorders like diabetic dyslipidemia by simultaneously addressing lipid abnormalities and insulin resistance.[5][6]
Signaling Pathway Diagram
Experimental Protocols
Detailed experimental protocols for the analysis of this compound are proprietary to the manufacturers. However, this section outlines standard methodologies for the key analytical techniques used in the quality control and characterization of such pharmaceutical standards.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of pharmaceutical compounds.[1][4]
Objective: To separate this compound from any impurities and quantify its purity based on the relative peak area.
Methodology:
-
Sample Preparation: A known concentration of this compound is accurately weighed and dissolved in a suitable solvent (e.g., acetonitrile (B52724) or methanol). The sample is filtered through a 0.22 µm or 0.45 µm membrane to remove particulate matter.
-
Mobile Phase Preparation: A mixture of organic solvents (e.g., acetonitrile) and an aqueous buffer is prepared. A gradient elution is often employed, where the proportion of the organic solvent is gradually increased to facilitate the separation of compounds with varying polarities.
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Detector: A photodiode array (PDA) detector is used to monitor the absorbance at multiple wavelengths.
-
Injection Volume: A precise volume of the sample is injected into the system.
-
-
Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to this compound and any impurity peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Structural Confirmation by Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound.
Objective: To verify the mass-to-charge ratio (m/z) of this compound, confirming its identity.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent.
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI).
-
Mass Analysis: The ionized molecules are separated based on their m/z ratio by a mass analyzer (e.g., Time-of-Flight or Quadrupole).
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion of this compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and placement of atoms.
Objective: To obtain the ¹H and ¹³C NMR spectra of this compound to confirm its structure and the location of the deuterium labels.
Methodology:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube.
-
Data Acquisition: The NMR tube is placed in a high-field magnet of the NMR spectrometer. A series of radiofrequency pulses are applied to excite the nuclei. The resulting signals (Free Induction Decay - FID) are detected.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected.
-
Spectral Interpretation: The chemical shifts, signal integrations, and coupling patterns in the spectrum are analyzed to elucidate the molecular structure.
References
- 1. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Deciphering the molecular pathways of saroglitazar: A dual PPAR α/γ agonist for managing metabolic NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Workflow of HPLC Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. What is the mechanism of Saroglitazar? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Saroglitazar - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: High-Throughput LC-MS/MS Method for the Quantitative Analysis of Saroglitazar in Human Plasma Using Saroglitazar Sulfoxide-d4 as an Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Saroglitazar in human plasma. The method utilizes Saroglitazar sulfoxide-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward protein precipitation extraction procedure allows for high-throughput analysis, making it suitable for pharmacokinetic studies and clinical drug monitoring. The method demonstrates excellent linearity over the concentration range of 0.2 to 500 ng/mL.
Introduction
Saroglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant activity on PPARα and moderate activity on PPARγ.[1] It is used in the treatment of diabetic dyslipidemia and hypertriglyceridemia.[2] Given its therapeutic importance, a reliable and sensitive bioanalytical method is crucial for determining its pharmacokinetic profile in human subjects. LC-MS/MS offers high selectivity and sensitivity for the quantification of drugs in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation and matrix effects. This application note provides a comprehensive protocol for the analysis of Saroglitazar in human plasma.
Experimental
Materials and Reagents
-
Saroglitazar reference standard (Purity ≥98%)
-
This compound internal standard (Purity ≥98%)
-
HPLC grade methanol
-
HPLC grade acetonitrile (B52724)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Control human plasma (K2-EDTA)
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer was used.
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: ACE-5, C18 (4.6 x 100 mm, 5 µm) or equivalent[3]
LC-MS/MS Conditions
The following tables summarize the optimized chromatographic and mass spectrometric conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | ACE-5, C18 (4.6 x 100 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.01 | |
| 6.00 | |
| 6.20 | |
| 7.20 | |
| 7.30 | |
| 10.00 |
Table 2: Mass Spectrometry Parameters
| Parameter | Saroglitazar | This compound (IS) |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |
| Precursor Ion (m/z) | 440.2 | 460.2 (Predicted) |
| Product Ion (m/z) | 366.0 / 183.1[3] | 370.0 / 187.1 (Predicted) |
| Dwell Time | 150 ms | 150 ms |
| Declustering Potential (DP) | 100 V | 100 V (To be optimized) |
| Entrance Potential (EP) | 10 V | 10 V (To be optimized) |
| Collision Energy (CE) | 45 V / 40 V[4] | 45 V / 40 V (To be optimized) |
| Collision Cell Exit Potential (CXP) | 10 V | 10 V (To be optimized) |
| Ion Source Gas 1 (GS1) | 60 psi | 60 psi |
| Ion Source Gas 2 (GS2) | 60 psi | 60 psi |
| Curtain Gas (CUR) | 40 psi | 40 psi |
| Temperature (TEM) | 550 °C | 550 °C |
Note: The MS parameters for this compound are predicted and require experimental optimization.
Protocols
Preparation of Stock and Working Solutions
-
Saroglitazar Stock Solution (1 mg/mL): Accurately weigh 10 mg of Saroglitazar and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Saroglitazar stock solution with 50:50 methanol:water to prepare working solutions for calibration standards and quality control samples. Prepare a working solution of the internal standard at a concentration of 100 ng/mL by diluting the IS stock solution with 50:50 methanol:water.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS): Spike appropriate amounts of the Saroglitazar working solutions into blank human plasma to obtain final concentrations ranging from 0.2 to 500 ng/mL (e.g., 0.2, 0.5, 1, 5, 10, 50, 250, 500 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Visualization of Experimental Workflow
Caption: Workflow for Saroglitazar analysis.
Results and Discussion
The developed LC-MS/MS method provides a reliable and high-throughput approach for the quantification of Saroglitazar in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by compensating for matrix effects and variability in sample processing.
Linearity and Sensitivity
The method was found to be linear over the concentration range of 0.2 to 500 ng/mL.[3] The lower limit of quantification (LLOQ) was established at 0.2 ng/mL, demonstrating the high sensitivity of the method.[3] A typical calibration curve would have a correlation coefficient (r²) of ≥ 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy would be evaluated by analyzing the QC samples at four different concentration levels on multiple days. The acceptance criteria are typically within ±15% for the bias (accuracy) and a coefficient of variation (CV) of ≤15% for precision, except for the LLOQ where it is ±20% and ≤20%, respectively.
Table 3: Hypothetical Method Validation Summary
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 0.2 | < 10% | < 12% | ± 8% |
| Low QC | 0.6 | < 8% | < 9% | ± 5% |
| Medium QC | 30 | < 6% | < 7% | ± 4% |
| High QC | 400 | < 5% | < 6% | ± 3% |
Conclusion
This application note describes a simple, rapid, and sensitive LC-MS/MS method for the determination of Saroglitazar in human plasma. The use of protein precipitation for sample preparation allows for high-throughput analysis, and the incorporation of this compound as an internal standard ensures the reliability of the results. This method is well-suited for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring of Saroglitazar.
References
- 1. Pharmacokinetics, Safety, and Tolerability of Saroglitazar (ZYH1), a Predominantly PPARα Agonist with Moderate PPARγ Agonist Activity in Healthy Human Subjects | springermedizin.de [springermedizin.de]
- 2. iajps.com [iajps.com]
- 3. Quantitative determination of saroglitazar, a predominantly PPAR alpha agonist, in human plasma by a LC-MS/MS method utilizing electrospray ionization in a positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: A Robust Bioanalytical Protocol for the Pharmacokinetic Study of Saroglitazar Using Saroglitazar Sulfoxide-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saroglitazar (B610694) is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist that targets both PPAR-α and PPAR-γ subtypes.[1][2] This dual action allows it to simultaneously manage lipid and glucose abnormalities, making it a valuable therapeutic agent for treating diabetic dyslipidemia and hypertriglyceridemia in patients with type 2 diabetes mellitus.[2][3] Understanding the pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical for optimizing dosing regimens and ensuring safety and efficacy.
Accurate quantification of drug concentrations in biological matrices is the cornerstone of pharmacokinetic studies.[4] The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its high sensitivity and selectivity.[5] To ensure the highest accuracy and precision, a stable isotope-labeled internal standard (SIL-IS) is employed. This protocol details a robust bioanalytical method for a pharmacokinetic study of Saroglitazar, using its deuterated metabolite, Saroglitazar sulfoxide-d4, as the internal standard to quantify the primary sulfoxide (B87167) metabolite in plasma. The use of a deuterated internal standard is recommended by regulatory agencies as it corrects for variability during sample preparation and analysis, ensuring reliable data for regulatory submissions.[6][7]
Mechanism of Action: Saroglitazar Signaling Pathway
Saroglitazar exerts its therapeutic effects by acting as a dual agonist for PPAR-α and PPAR-γ, which are nuclear receptors that regulate gene expression.[2][3]
-
PPAR-α Activation: Primarily impacts lipid metabolism. It increases the beta-oxidation of fatty acids in the liver, leading to a reduction in triglycerides and very-low-density lipoprotein (VLDL) cholesterol.[2]
-
PPAR-γ Activation: Primarily improves insulin (B600854) sensitivity. It promotes the differentiation of preadipocytes into adipocytes, which helps sequester free fatty acids and improves glucose uptake and utilization.[2][8]
This dual mechanism addresses both the dyslipidemia and hyperglycemia often seen in type 2 diabetes.[3]
Experimental Protocols
Pharmacokinetic Study Workflow
A typical pharmacokinetic study involves several key stages, from administration of the drug to the final analysis of its concentration in biological samples over time. The use of a deuterated internal standard is integrated early in the sample processing to ensure accuracy throughout the workflow.
Protocol 1: Bioanalytical Method Validation
Before analyzing study samples, the LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure it is reliable and reproducible.[9][10]
Validation Parameters:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to check for interferences at the retention times of the analyte (Saroglitazar sulfoxide) and the internal standard (this compound).
-
Linearity and Range: Prepare a calibration curve using at least seven non-zero concentrations of the analyte spiked into the blank biological matrix. The curve should be fitted with a weighted (e.g., 1/x²) linear regression. The coefficient of determination (r²) should be >0.99.
-
Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in at least five replicates.
-
Intra-day (within-run) and Inter-day (between-run) Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
-
Accuracy: The mean concentration should be within ±15% (±20% for LLOQ) of the nominal value.
-
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in a pure solution. The %CV of the matrix factor across different lots should be ≤15%.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples to determine the efficiency of the extraction process.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period exceeding the study duration.
-
Post-Preparative (Autosampler) Stability: In the autosampler for the expected run time.
-
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
This protocol is a rapid and effective method for extracting the analyte and internal standard from plasma samples.[5][11]
Materials:
-
Human plasma samples (blank, calibration standards, QCs, and study samples)
-
This compound (Internal Standard) working solution (e.g., 100 ng/mL in 50% acetonitrile)
-
Acetonitrile (B52724) (LC-MS grade) containing 0.1% formic acid, chilled to 4°C
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer and centrifuge
Procedure:
-
Thaw all plasma samples to room temperature and vortex briefly to ensure homogeneity.
-
Aliquot 100 µL of each plasma sample into a labeled microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to all tubes (except for blank samples, to which 25 µL of 50% acetonitrile is added).
-
Vortex each tube for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
UPLC/HPLC System
-
Triple Quadrupole Mass Spectrometer
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Data Presentation
Quantitative data from the method validation and the pharmacokinetic study should be summarized in clear, structured tables.
Table 1: Example LC-MS/MS Parameters | Parameter | Saroglitazar Sulfoxide | this compound (IS) | | :--- | :--- | :--- | | Precursor Ion (Q1) m/z | 458.2 | 462.2 | | Product Ion (Q3) m/z | 254.1 | 258.1 | | Collision Energy (eV) | 25 | 25 | | Declustering Potential (V) | 80 | 80 | | LC Mobile Phase A | Water with 0.1% Formic Acid | | LC Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40°C |
Table 2: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Calculated Conc. (Mean, n=3) | Accuracy (%) | %CV |
|---|---|---|---|
| 1.0 (LLOQ) | 0.98 | 98.0 | 8.5 |
| 2.5 | 2.6 | 104.0 | 6.2 |
| 10.0 | 10.3 | 103.0 | 4.1 |
| 50.0 | 48.9 | 97.8 | 2.5 |
| 250.0 | 253.1 | 101.2 | 1.8 |
| 800.0 | 790.5 | 98.8 | 2.1 |
| 1000.0 (ULOQ) | 1015.0 | 101.5 | 3.3 |
Regression: Weighted (1/x²), r² = 0.9985
Table 3: Example Intra-day and Inter-day Accuracy and Precision | QC Level (ng/mL) | Intra-day (n=5) | Inter-day (n=15, 3 runs) | | :--- | :--- | :--- | | | Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | | 1.0 (LLOQ) | 102.5 | 9.8 | 104.1 | 11.5 | | 3.0 (Low) | 97.6 | 7.2 | 98.5 | 8.9 | | 400.0 (Mid) | 101.3 | 4.5 | 100.8 | 5.6 | | 750.0 (High) | 99.2 | 3.1 | 99.7 | 4.2 |
Table 4: Example Freeze-Thaw Stability Data (3 Cycles)
| QC Level (ng/mL) | Mean Conc. (n=5) | Accuracy vs. Nominal (%) |
|---|---|---|
| 3.0 (Low) | 2.91 | 97.0 |
| 750.0 (High) | 735.8 | 98.1 |
Table 5: Example Pharmacokinetic Parameters of Saroglitazar (4 mg Oral Dose)
| Parameter | Mean Value (n=12) |
|---|---|
| Cmax (ng/mL) | ~150-200 |
| Tmax (hr) | ~1.0[8][12] |
| AUC₀₋t (ng·h/mL) | ~800-1000 |
| AUC₀₋inf (ng·h/mL) | ~850-1100 |
| T½ (hr) | ~5.6[8][13] |
Note: These values are illustrative for the metabolite and informed by published data on the parent drug. Actual results will vary.
This application note provides a comprehensive framework for conducting a pharmacokinetic study of Saroglitazar using its deuterated sulfoxide metabolite as an internal standard. The detailed protocols for bioanalytical method validation, sample preparation, and LC-MS/MS analysis are designed to produce high-quality, reliable, and reproducible data. Adherence to these validated methods is essential for accurately characterizing the pharmacokinetic profile of Saroglitazar, supporting its clinical development, and satisfying regulatory requirements. The use of this compound ensures the robustness of the bioanalytical assay, enabling confident decision-making in drug development.
References
- 1. Saroglitazar - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Saroglitazar? [synapse.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. ijnrd.org [ijnrd.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacokinetics, Safety, and Tolerability of Saroglitazar (ZYH1), a Predominantly PPARα Agonist with Moderate PPARγ Agonist Activity in Healthy Human Subjects | springermedizin.de [springermedizin.de]
- 13. Pharmacokinetics, safety, and tolerability of saroglitazar (ZYH1), a predominantly PPARα agonist with moderate PPARγ agonist activity in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Saroglitazar Sulfoxide-d4 Sample Preparation in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saroglitazar is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist used in the treatment of diabetic dyslipidemia. Accurate quantification of Saroglitazar and its metabolites, such as Saroglitazar sulfoxide, in plasma is crucial for pharmacokinetic and toxicokinetic studies. The use of a deuterated internal standard, like Saroglitazar sulfoxide-d4, is essential for correcting for matrix effects and variations in sample processing and instrument response in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
This document provides detailed application notes and protocols for the extraction of this compound from plasma samples, focusing on established bioanalytical techniques. The primary methods covered are Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE).
Sample Preparation Techniques: A Comparative Overview
Effective sample preparation is critical to remove interfering substances from the plasma matrix, such as proteins and phospholipids, which can suppress the ionization of the analyte and contaminate the analytical instrument.[1] The choice of technique depends on factors like the required sensitivity, sample throughput, and the physicochemical properties of the analyte.
| Technique | Principle | Advantages | Disadvantages | Typical Recovery | Throughput |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).[2] | Rapid, simple, cost-effective, and requires little method development.[1] | Does not remove other interferences like phospholipids, which can lead to ion suppression and reduced column lifetime.[1] | Variable, generally lower than LLE or SPE. | High |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between the aqueous plasma sample and an immiscible organic solvent based on its differential solubility. | Effective at removing proteins, phospholipids, and salts, leading to cleaner extracts.[1] | Can be labor-intensive and difficult to automate, limiting throughput.[1] | Generally high (e.g., 60-98% for some drugs).[3] | Moderate |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent, while interferences are washed away. | High selectivity, can provide very clean extracts, and is amenable to automation. | Can be more expensive and may require more extensive method development. | High (e.g., 72-78% for some drugs).[4] | High (with automation) |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the quantification of Saroglitazar in human plasma and is suitable for this compound.[5]
Materials:
-
Human plasma with anticoagulant (e.g., sodium citrate)[6]
-
This compound internal standard (IS) working solution
-
Extraction solvent: A mixture of dichloromethane (B109758) and diethyl ether
-
Centrifuge capable of 4000 rpm
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase for LC-MS/MS analysis)
-
Vortex mixer
-
Polypropylene (B1209903) centrifuge tubes (15 mL)
Procedure:
-
Sample Aliquoting: Pipette 200 µL of human plasma into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a specified volume of this compound internal standard working solution to each plasma sample.
-
Extraction:
-
Add 5 mL of the dichloromethane and diethyl ether extraction solvent mixture to each tube.
-
Vortex the tubes for 10 minutes to ensure thorough mixing.
-
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 500 µL of the reconstitution solvent.
-
Analysis: Vortex the reconstituted sample and inject a suitable aliquot into the LC-MS/MS system for analysis.
Workflow for Liquid-Liquid Extraction
Caption: Liquid-Liquid Extraction Workflow.
Protocol 2: Protein Precipitation (PPT)
This is a general protocol for protein precipitation that can be optimized for this compound analysis.
Materials:
-
Human plasma
-
This compound IS working solution
-
Precipitating solvent: Acetonitrile (B52724) (ACN)[7]
-
Centrifuge capable of high speed (e.g., 10,000 rpm)
-
Vortex mixer
-
Microcentrifuge tubes (2 mL)
Procedure:
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to the plasma.
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the tube (a 3:1 ratio of solvent to plasma is common).[7]
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system, or it can be evaporated and reconstituted if further concentration is needed.
Workflow for Protein Precipitation
Caption: Protein Precipitation Workflow.
Protocol 3: Solid-Phase Extraction (SPE)
This is a general SPE protocol that would require optimization for this compound, including selection of the appropriate SPE cartridge chemistry (e.g., C18, mixed-mode).
Materials:
-
Human plasma
-
This compound IS working solution
-
SPE cartridges (e.g., Oasis HLB)
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol (B129727) in water)
-
Elution solvent (e.g., acetonitrile or methanol)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma into a tube.
-
Add the internal standard.
-
Acidify the sample (e.g., with 2% formic acid in water) to a 1:1 ratio to disrupt protein binding.
-
Vortex and centrifuge to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in the mobile phase.
-
-
Analysis: Inject into the LC-MS/MS system.
Workflow for Solid-Phase Extraction
Caption: Solid-Phase Extraction Workflow.
Quantitative Data Summary
The following table summarizes typical performance characteristics for bioanalytical methods utilizing these sample preparation techniques. The data for LLE is specific to a Saroglitazar assay, while the others represent expected values for well-developed methods.
| Parameter | Liquid-Liquid Extraction (for Saroglitazar) [5] | Protein Precipitation (Typical) [7] | Solid-Phase Extraction (Typical) [4] |
| Linearity Range | 0.2 - 500 ng/mL | Analyte Dependent | e.g., 10 - 5000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL | Analyte Dependent | e.g., 10 ng/mL |
| Intra-batch Precision (%CV) | 1.53% to 7.68% | < 5% | < 10.0% |
| Inter-batch Precision (%CV) | 5.04% to 8.06% | < 5% | < 10.0% |
| Intra-batch Accuracy (%RE) | -11.21% to -3.25% | < 8% | within 10.4% |
| Inter-batch Accuracy (%RE) | -7.51% to 1.15% | < 8% | within 10.4% |
| Extraction Recovery | Not explicitly stated, but method was validated | Variable | 72% to 78% |
Conclusion
The choice of sample preparation technique for this compound in plasma will depend on the specific requirements of the study. Liquid-liquid extraction has been demonstrated to be effective for Saroglitazar, providing a clean extract and enabling high sensitivity for quantification by LC-MS/MS.[5] Protein precipitation offers a simpler and faster, though potentially less clean, alternative suitable for high-throughput screening. Solid-phase extraction, while requiring more method development, can offer the cleanest samples and is highly amenable to automation, making it a strong candidate for regulated bioanalysis. The provided protocols and workflows serve as a starting point for the development and implementation of robust and reliable bioanalytical methods for Saroglitazar and its metabolites.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. ijstr.org [ijstr.org]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatography with solid-phase extraction for the quantitative determination of nilotinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. michaelg476.sg-host.com [michaelg476.sg-host.com]
- 7. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative analysis of Saroglitazar in urine using Saroglitazar sulfoxide-d4
Application Notes and Protocols for the Bioanalysis of Saroglitazar (B610694)
Topic: Feasibility and Methodological Considerations for the Analysis of Saroglitazar in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saroglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with predominant PPARα and moderate PPARγ activity, used in the management of diabetic dyslipidemia and hypertriglyceridemia.[1][2] The development of robust bioanalytical methods is crucial for pharmacokinetic and toxicokinetic studies. While methods for quantifying Saroglitazar in plasma are established, a common query in drug development is the potential for analysis in other biological matrices, such as urine. These application notes address the feasibility of quantitative analysis of Saroglitazar in urine, detail its metabolic pathway, and provide an established protocol for its quantification in human plasma, its primary matrix for pharmacokinetic assessment.
Pharmacokinetics and Excretion Pathway of Saroglitazar
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug is fundamental to selecting the appropriate biological matrix for quantitative analysis.
Key Pharmacokinetic Parameters:
-
Absorption: Saroglitazar is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (tmax) being approximately 1 hour.[2]
-
Metabolism: It is metabolized into three minor oxidative metabolites.[1]
-
Elimination Half-Life: The mean elimination half-life of Saroglitazar is approximately 5.6 hours.[2][3]
-
Route of Excretion: Pre-clinical and clinical studies have demonstrated that Saroglitazar is predominantly eliminated through the hepatobiliary (liver and bile) route.[1][2][3]
Feasibility of Urine Analysis:
Crucially, studies on the pharmacokinetics of Saroglitazar in healthy human subjects have shown that it is not excreted in urine in quantifiable amounts.[3] One study explicitly states, "No concentration of saroglitazar was quantifiable in urine samples in any of the subjects exposed to saroglitazar," indicating a non-renal route of elimination.[3] This is a critical finding, as it suggests that developing a quantitative assay for Saroglitazar in urine would be scientifically uninformative for pharmacokinetic purposes. Therefore, plasma is the recommended matrix for the quantitative bioanalysis of Saroglitazar.
Metabolic Pathway of Saroglitazar
While the parent drug is not found in urine, understanding its metabolism is important. Saroglitazar undergoes minor oxidative metabolism. A simplified representation of this metabolic process is illustrated below.
References
Application of Saroglitazar Sulfoxide-d4 in Drug Metabolism Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Saroglitazar sulfoxide-d4 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies of Saroglitazar. Saroglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, targeting both PPAR-α and PPAR-γ, used in the treatment of diabetic dyslipidemia and hypertriglyceridemia.[1][2][3][4] Accurate quantification of Saroglitazar and its metabolites in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard like this compound is best practice for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.
Introduction to Saroglitazar and its Metabolism
Saroglitazar is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8.[5] The metabolic pathways include oxidation, leading to the formation of metabolites such as Saroglitazar sulfoxide (B87167). The main route of elimination for Saroglitazar and its metabolites is through the hepato-biliary system.[1] Understanding the metabolic fate of Saroglitazar is essential for evaluating its efficacy and safety.
This compound, with the IUPAC name (2S)-2-ethoxy-3-(4-(2-(2-methyl-5-(4-(methylsulfinyl)phenyl)-1H-pyrrol-1-yl)ethoxy-1,1,2,2-d4)phenyl)propanoic acid, serves as an ideal internal standard for the quantification of the Saroglitazar sulfoxide metabolite. Its near-identical physicochemical properties to the unlabeled metabolite ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.
Signaling Pathway of Saroglitazar
Saroglitazar exerts its therapeutic effects by acting as a dual agonist for PPAR-α and PPAR-γ, which are nuclear receptors that regulate gene expression.
References
Application Note and Protocol for the Bioanalytical Quantification of Saroglitazar using Saroglitazar sulfoxide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saroglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist used in the treatment of diabetic dyslipidemia and hypertriglyceridemia. Accurate quantification of Saroglitazar in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by mass spectrometry, as it effectively compensates for variability during sample preparation and analysis.
This document provides a detailed protocol for the spiking of Saroglitazar sulfoxide-d4, a deuterated metabolite of Saroglitazar, into biological samples for the accurate quantification of Saroglitazar using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound is an ideal internal standard as its chemical and physical properties are very similar to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.
Physicochemical Properties
A summary of the relevant physicochemical properties of Saroglitazar and its deuterated internal standard is provided below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Saroglitazar | C₂₅H₂₉NO₄S | 439.57 |
| This compound | C₂₅H₂₅D₄NO₅S | 459.59 |
Experimental Protocols
This section details the necessary protocols for the preparation of stock solutions, spiking of the internal standard, sample preparation, and the LC-MS/MS analysis.
Materials and Reagents
-
Saroglitazar reference standard
-
This compound (Internal Standard)
-
LC-MS/MS grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Human plasma (or other relevant biological matrix)
-
Protein precipitation solvent (e.g., acetonitrile)
Preparation of Stock and Working Solutions
Protocol for Stock Solution Preparation:
-
Accurately weigh approximately 1 mg of Saroglitazar and this compound into separate volumetric flasks.
-
Dissolve the compounds in methanol to a final concentration of 1 mg/mL.
-
Store the stock solutions at 2-8°C, protected from light.
Protocol for Working Solution Preparation:
-
Prepare a series of Saroglitazar working solutions for the calibration curve by serially diluting the Saroglitazar stock solution with a 50:50 mixture of methanol and water. The concentration range should be selected based on the expected analyte concentrations in the study samples.
-
Prepare a this compound working solution by diluting the stock solution with the same diluent to a final concentration of 100 ng/mL (this concentration may need to be optimized during method development).
Spiking of Internal Standard and Sample Preparation
The following protocol is based on a validated protein precipitation method for the extraction of Saroglitazar from human plasma.
Protocol for Sample Spiking and Preparation:
-
To 100 µL of the biological sample (blank, calibration standard, quality control sample, or study sample) in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound working solution.
-
For calibration standards and quality control samples, add the appropriate concentration of the Saroglitazar working solution. For blank and study samples, add 10 µL of the diluent.
-
Vortex the samples for 10 seconds.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Method
The following are suggested starting conditions for the LC-MS/MS analysis of Saroglitazar and this compound. These parameters should be optimized for the specific instrumentation used.
Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Saroglitazar: m/z 440.2 → 183.1this compound: m/z 460.2 → 187.1 (predicted) |
| Collision Energy | Optimize for maximum signal intensity |
| Dwell Time | 200 ms |
Data Analysis and Quantitative Data Summary
The concentration of Saroglitazar in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve. The following tables provide an example of the expected performance of the method, based on a similar validated assay.[1]
Calibration Curve
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Saroglitazar | 0.5 - 500 | y = 0.0123x + 0.0045 | > 0.995 |
Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 1.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 150 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 400 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Visualizations
Experimental Workflow
References
Application Note: Chromatographic Separation of Saroglitazar and its Deuterated Sulfoxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saroglitazar (B610694) is a dual peroxisome proliferator-activated receptor (PPAR) agonist used in the treatment of diabetic dyslipidemia and hypertriglyceridemia. The analysis of Saroglitazar and its metabolites is crucial for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. This document provides detailed protocols and application notes for the chromatographic separation of Saroglitazar. Due to a lack of specific published methods for the separation of its deuterated sulfoxide (B87167) metabolite, a proposed method based on established analytical techniques for the parent compound is also presented as a starting point for method development.
Chromatographic Separation of Saroglitazar
Several reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the quantification of Saroglitazar in various matrices.
Quantitative Data Summary
The following tables summarize the operational parameters and performance characteristics of published HPLC and LC-MS/MS methods for Saroglitazar analysis.
Table 1: HPLC Method Parameters for Saroglitazar Analysis
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4] | Method 4[5] |
| Stationary Phase | Kromasil C18 (150 mm x 4.6 mm, 5 µm) | ODS C18 | Chromasil C8 | Waters C18 (150 x 4.6 mm, 5µm) |
| Mobile Phase | 0.1% Orthophosphoric acid buffer : Acetonitrile (B52724) (45:55 v/v) | Acetonitrile : Triethylamine buffer (pH 4.6) : Methanol (70:20:10 v/v) | Phosphate buffer (pH 4.5) : Methanol (25:75 v/v) | Methanol : Water (90:10 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 295 nm | UV at 292 nm | UV at 238.2 nm | UV at 295nm |
| Retention Time | 3.430 min | Not Specified | 7.670 min | 1.993 min |
| Linearity Range | 10-60 µg/mL | 10-50 µg/mL | 4-20 µg/mL | 20-100 µg/mL |
| LOD | 0.143 µg/mL | 1.81 µg/mL | Not Specified | Not Specified |
| LOQ | 0.434 µg/mL | 5.5 µg/mL | Not Specified | Not Specified |
Table 2: LC-MS/MS Method Parameters for Saroglitazar in Human Plasma[6][7]
| Parameter | Value |
| Stationary Phase | ACE-5, C18 (4.6 x 100 mm) |
| Mobile Phase | Gradient of Acetonitrile and Ammonium acetate (B1210297) buffer with trifluoroacetic acid in water |
| Flow Rate | Not Specified |
| Injection Volume | Not Specified |
| Detector | Tandem Mass Spectrometer with TurboIon Spray interface (Positive Ion Mode) |
| Internal Standard | Glimepiride |
| Retention Time | Saroglitazar: 4.52 min; IS: 2.57 min |
| Linearity Range | 0.2 - 500 ng/mL |
| LLOQ | 0.2 ng/mL |
| MRM Transitions | Saroglitazar: m/z 440.2 -> 366.0 and 440.2 -> 183.1; IS: m/z 491.3 -> 352.0 |
Experimental Protocols
Protocol 1: RP-HPLC Method for Saroglitazar in Bulk and Pharmaceutical Dosage Forms[1][2]
1. Materials and Reagents:
-
Saroglitazar reference standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
High purity water
-
Saroglitazar tablets
2. Chromatographic Conditions:
-
Column: Kromasil C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Prepare a filtered and degassed mixture of 0.1% orthophosphoric acid buffer and acetonitrile in the ratio of 45:55 (v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 295 nm
3. Standard Solution Preparation:
-
Prepare a stock solution of Saroglitazar (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in a suitable diluent (e.g., 50:50 v/v water:acetonitrile).
-
Prepare a series of working standard solutions in the range of 10-60 µg/mL by diluting the stock solution.
4. Sample Preparation:
-
Weigh and finely powder a sufficient number of Saroglitazar tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Saroglitazar and transfer it to a volumetric flask.
-
Add a portion of the diluent, sonicate to dissolve, and then dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculate the amount of Saroglitazar in the sample by comparing the peak area with that of the standard.
Protocol 2: LC-MS/MS Method for Saroglitazar in Human Plasma[6][7]
1. Materials and Reagents:
-
Saroglitazar reference standard
-
Glimepiride (Internal Standard)
-
Acetonitrile, Methanol (LC-MS grade)
-
Dichloromethane (B109758), Diethyl ether (AR grade)
-
Ammonium acetate, Trifluoroacetic acid
-
Human plasma
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a 200 µL aliquot of plasma sample, add the internal standard.
-
Add 4 mL of a mixture of diethyl ether and dichloromethane (e.g., 80:20 v/v).
-
Vortex for an extended period (e.g., 4 minutes).
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
3. Chromatographic and Mass Spectrometric Conditions:
-
Column: ACE-5, C18 (4.6 x 100 mm)
-
Mobile Phase: A gradient program with Acetonitrile and Ammonium acetate buffer with trifluoroacetic acid in water.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a TurboIon Spray source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the transitions m/z 440.2 -> 366.0 and 440.2 -> 183.1 for Saroglitazar and m/z 491.3 -> 352.0 for Glimepiride.
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Saroglitazar to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Saroglitazar in the plasma samples from the calibration curve.
Proposed Method for Chromatographic Separation of Saroglitazar and its Deuterated Sulfoxide Metabolite
A gradient elution RP-HPLC or UPLC method coupled with mass spectrometry is recommended for optimal separation and sensitive detection.
Proposed Quantitative Data
Table 3: Proposed LC-MS/MS Method Parameters for Saroglitazar and its Deuterated Sulfoxide Metabolite
| Parameter | Proposed Value | Rationale |
| Stationary Phase | C18 UPLC Column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) | Provides high resolution and is suitable for separating structurally similar compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Common mobile phase for LC-MS analysis in positive ion mode. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Provides good elution strength for the analytes. |
| Gradient Program | Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions | A gradient is necessary to elute both the more polar sulfoxide metabolite and the less polar parent drug with good peak shape. |
| Flow Rate | 0.4 mL/min | Appropriate for a UPLC column. |
| Column Temperature | 40°C | Provides better peak shape and reproducible retention times. |
| Detector | Tandem Mass Spectrometer (ESI+) | Provides the required selectivity and sensitivity for bioanalytical studies. |
| Internal Standard | Deuterated Saroglitazar (if available) or a structurally similar compound | To correct for matrix effects and variability in extraction and injection. |
| Expected Elution | 1. Deuterated Sulfoxide Metabolite, 2. Saroglitazar | The more polar sulfoxide will elute earlier than the parent drug. |
| MRM Transitions | Saroglitazar: m/z 440.2 -> [fragment ions]; Deuterated Sulfoxide: m/z [M+D]+ -> [fragment ions] | To be determined by direct infusion of the individual compounds. |
Proposed Experimental Protocol
1. Materials and Reagents:
-
Saroglitazar reference standard
-
Saroglitazar deuterated sulfoxide metabolite reference standard
-
Suitable internal standard
-
Acetonitrile, Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
High purity water
2. Standard and Sample Preparation:
-
Prepare stock solutions of Saroglitazar, its deuterated sulfoxide metabolite, and the internal standard in a suitable solvent (e.g., methanol).
-
For plasma samples, perform a protein precipitation or liquid-liquid extraction as described in Protocol 2.
-
For formulation analysis, dissolve the sample in a suitable solvent and dilute to the desired concentration range.
3. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the proposed parameters (Table 3).
-
Optimize the MS parameters (e.g., cone voltage, collision energy) for Saroglitazar and its deuterated sulfoxide metabolite by direct infusion of the individual standards.
-
Inject the prepared standards and samples.
4. Data Analysis:
-
Integrate the peak areas for the analytes and the internal standard.
-
Construct calibration curves and quantify the analytes in the samples.
Visualizations
Caption: HPLC analysis workflow for Saroglitazar.
Caption: LC-MS/MS analysis workflow for Saroglitazar.
Caption: Logic for the proposed separation method.
References
- 1. oaji.net [oaji.net]
- 2. Method Development and Validation for the Estimation of Saroglitazar in Bulk and Pharmaceutical Dosage Form by RP-HPLC - Indian J Pharm Pharmacol [ijpp.org.in]
- 3. RP-HPLC method for stability of saroglitazar in bulk/tablets. [wisdomlib.org]
- 4. chemrj.org [chemrj.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of saroglitazar, a predominantly PPAR alpha agonist, in human plasma by a LC-MS/MS method utilizing electrospray ionization in a positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Isotopic Interference with Saroglitazar Sulfoxide-d4 in LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the liquid chromatography-mass spectrometry (LC-MS/MS) analysis of Saroglitazar and its sulfoxide (B87167) metabolite, with a specific focus on overcoming isotopic interference when using Saroglitazar sulfoxide-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is Saroglitazar and its sulfoxide metabolite?
A1: Saroglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist used in the treatment of diabetic dyslipidemia and hypertriglyceridemia.[1][2] It primarily acts on PPAR-α and PPAR-γ to regulate lipid and glucose metabolism.[2] In the body, Saroglitazar is metabolized, with one of its major metabolites being Saroglitazar sulfoxide.
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled version of the Saroglitazar sulfoxide metabolite. It is considered the gold standard for an internal standard in quantitative bioanalysis by LC-MS/MS. Because it is chemically almost identical to the analyte (Saroglitazar sulfoxide), it co-elutes during chromatography and experiences similar ionization effects, thus compensating for variability in sample preparation, injection volume, and instrument response. This leads to enhanced accuracy, precision, and robustness of the analytical method.
Q3: What is isotopic interference (crosstalk) in the context of Saroglitazar analysis?
A3: Isotopic interference, or crosstalk, occurs when the signal from the naturally occurring isotopes of the analyte (Saroglitazar or its sulfoxide metabolite) contributes to the signal of the deuterated internal standard (this compound), or vice-versa. This overlap can lead to inaccurate quantification of the analyte. The primary cause is the natural abundance of heavy isotopes (like ¹³C and ³⁴S) in the analyte, which can result in a mass signal that is close to that of the deuterated standard.
Q4: How can I identify if isotopic interference is affecting my results?
A4: To determine the extent of isotopic interference, you can perform a crosstalk experiment. This involves analyzing two sets of samples:
-
Set A (Analyte to IS): A high concentration of the analyte (e.g., the upper limit of quantification, ULOQ) in a blank matrix without the internal standard.
-
Set B (IS to Analyte): The working concentration of the internal standard in a blank matrix without the analyte.
By monitoring the MRM transition of the internal standard in Set A and the MRM transition of the analyte in Set B, you can measure the percentage of signal contribution from one to the other.
Troubleshooting Guides
Guide 1: Investigating and Quantifying Isotopic Interference
This guide outlines the experimental workflow to confirm and quantify the level of isotopic interference between Saroglitazar sulfoxide and this compound.
Diagram: Workflow for Investigating Isotopic Interference
References
Troubleshooting poor peak shape for Saroglitazar sulfoxide-d4 in HPLC
Welcome to the technical support center for the HPLC analysis of Saroglitazar sulfoxide-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their chromatographic methods.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with peak shape during the HPLC analysis of this compound.
Problem: Peak Tailing
You observe asymmetrical peaks with a tail extending to the right of the peak maximum.
Potential Causes and Solutions
| Potential Cause | Detailed Explanation | Recommended Solution |
| Secondary Interactions with Silanol (B1196071) Groups | Residual silanol groups on the surface of silica-based columns can interact with basic analytes, causing peak tailing.[1][2] This is a common issue, especially when the mobile phase pH is above 3.0.[1] | - Use an End-Capped Column: Select a column where the residual silanol groups are chemically bonded ("end-capped") to reduce their activity.[1][2] - Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2-3) can protonate the silanol groups, minimizing unwanted interactions.[3][4] - Use a Polar-Embedded Column: These columns provide shielding for basic compounds, improving peak shape.[1] |
| Mobile Phase pH Close to Analyte pKa | When the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak tailing.[1] | - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form.[5][6] |
| Column Overload | Injecting too much sample can saturate the column, resulting in peak tailing.[2][7] | - Reduce Injection Volume or Concentration: Dilute the sample or inject a smaller volume to see if the peak shape improves.[2][8][9] |
| Column Contamination or Degradation | Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.[3][10] | - Flush the Column: Use a strong solvent to wash the column. - Use a Guard Column: A guard column can protect the analytical column from contaminants.[11] - Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.[11][12] |
| Extra-Column Volume | Excessive volume in the tubing, fittings, or detector cell can cause band broadening and peak tailing.[1][12] | - Use Shorter, Narrower Tubing: Minimize the length and internal diameter of all tubing.[1][3] - Ensure Proper Connections: Check that all fittings are secure and properly seated to avoid dead volume.[10] |
Problem: Peak Fronting
You observe asymmetrical peaks that are broader in the first half and have a steep drop-off.
Potential Causes and Solutions
| Potential Cause | Detailed Explanation | Recommended Solution |
| Column Overload | Injecting a sample that is too concentrated can lead to peak fronting.[7][8][13] | - Reduce Sample Concentration: Dilute the sample and reinject.[2][8] - Reduce Injection Volume: Injecting a smaller volume of the sample can also alleviate this issue.[8][13] |
| Poor Sample Solubility | If the sample is not fully dissolved in the injection solvent, it can cause peak fronting.[2] | - Change Injection Solvent: Ensure the sample is completely soluble in the injection solvent. Ideally, use the mobile phase as the sample solvent.[12][14] |
| Incompatible Injection Solvent | If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.[15][16] | - Match Injection Solvent to Mobile Phase: Prepare your sample in a solvent that is of similar or weaker strength than the initial mobile phase conditions.[14][16] |
| Column Collapse or Void | A void at the head of the column or collapse of the packed bed can result in peak fronting.[2][13][17] This can be caused by sudden pressure changes or operating at a high pH and temperature.[17] | - Reverse-Flush the Column: In some cases, reversing the column and flushing it may resolve the issue.[11] - Replace the Column: If a void has formed, the column will likely need to be replaced.[11][17] |
Problem: Split Peaks
You observe a single peak that appears to be "splitting" into two or has a shoulder.
Potential Causes and Solutions
| Potential Cause | Detailed Explanation | Recommended Solution |
| Co-elution of an Interfering Compound | What appears to be a split peak may actually be two different compounds eluting very close to each other.[2][14] | - Reduce Injection Volume: Injecting a smaller sample volume may resolve the two peaks.[2][14] - Optimize the Method: Adjust the mobile phase composition, gradient, or temperature to improve separation.[2] |
| Incompatible Sample Solvent and Mobile Phase | A strong mismatch between the sample solvent and the mobile phase can cause the sample to precipitate on the column or lead to poor focusing of the analyte band, resulting in split peaks.[2][18] | - Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[14][18] |
| Partially Blocked Frit or Column Void | A blockage in the column inlet frit or a void in the packing material can cause the sample to be distributed unevenly, leading to split peaks for all analytes in the chromatogram.[2][14][19] | - Reverse-Flush the Column: This may dislodge any particulate matter blocking the frit.[11] - Install an In-line Filter: Use an in-line filter before the column to prevent particulates from reaching the frit.[14] - Replace the Column: If a significant void has formed, the column will need to be replaced.[11][19] |
| Mobile Phase pH near Analyte pKa | Operating at a pH close to the analyte's pKa can cause the compound to exist in two different ionized states, which may separate slightly on the column, appearing as a split or distorted peak.[6] | - Adjust Mobile Phase pH: Move the mobile phase pH to be at least 2 pH units away from the pKa of this compound.[6] |
Experimental Protocols
While specific experimental details for this compound are not widely published, a general starting point can be derived from methods developed for Saroglitazar.
Recommended Starting HPLC Method
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Kromasil C18, 150 mm x 4.6 mm, 5 µm)[20][21] | A C18 column is a good starting point for reversed-phase separation of moderately nonpolar compounds like Saroglitazar. |
| Mobile Phase | A: 0.1% Orthophosphoric acid in waterB: AcetonitrileRatio: 45:55 (v/v)[20][21] | This mobile phase composition has been shown to be effective for the separation of Saroglitazar. The acidic pH helps to ensure good peak shape for acidic analytes and minimizes silanol interactions.[5] |
| Flow Rate | 1.0 mL/min[20][21] | A standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 295 nm[20][21] | This wavelength has been used for the detection of Saroglitazar. |
| Column Temperature | 30°C[21] | Maintaining a constant and slightly elevated temperature can improve peak shape and reproducibility. |
| Injection Volume | 10 µL[21] | A typical injection volume. This may need to be adjusted to avoid column overload. |
Frequently Asked Questions (FAQs)
-
Q1: What is this compound? A1: this compound is a deuterium-labeled metabolite of Saroglitazar.[22][23] It is often used as an internal standard in pharmacokinetic studies.
-
Q2: I don't know the pKa of this compound. How can I choose the right mobile phase pH? A2: While the exact pKa may not be readily available, Saroglitazar is a monocarboxylic acid.[24] Therefore, its sulfoxide (B87167) metabolite will also be acidic. A good starting point for method development is to use a low pH mobile phase (e.g., pH 2-4) to ensure the carboxylic acid group is fully protonated, which generally leads to better retention and peak shape in reversed-phase chromatography.[4]
-
Q3: Can the deuterium (B1214612) labeling affect the chromatography? A3: Generally, deuterium labeling has a minimal effect on the chromatographic retention time and peak shape in reversed-phase HPLC. However, a slight shift in retention time compared to the non-deuterated analog can sometimes be observed.
-
Q4: Should I filter my samples before injection? A4: Yes, it is always recommended to filter samples through a 0.22 µm or 0.45 µm filter before injection. This will help prevent particulates from blocking the column frit and causing peak shape issues and increased backpressure.[11]
-
Q5: How often should I replace my HPLC column? A5: The lifetime of an HPLC column depends on several factors, including the cleanliness of the samples, the mobile phase used, and the operating pressure.[11] Monitor the peak shape and backpressure. A significant increase in backpressure or deterioration of peak shape that cannot be resolved by flushing may indicate that the column needs to be replaced.[9][11]
Visual Troubleshooting Guides
Caption: A flowchart for troubleshooting poor peak shape in HPLC.
Caption: Categorization of common causes for poor HPLC peak shape.
References
- 1. chromtech.com [chromtech.com]
- 2. acdlabs.com [acdlabs.com]
- 3. uhplcs.com [uhplcs.com]
- 4. agilent.com [agilent.com]
- 5. biotage.com [biotage.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. pharmaguru.co [pharmaguru.co]
- 8. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 9. mastelf.com [mastelf.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. support.waters.com [support.waters.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. phenomenex.blog [phenomenex.blog]
- 16. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 17. waters.com [waters.com]
- 18. researchgate.net [researchgate.net]
- 19. bio-works.com [bio-works.com]
- 20. Method Development and Validation for the Estimation of Saroglitazar in Bulk and Pharmaceutical Dosage Form by RP-HPLC - Indian J Pharm Pharmacol [ijpp.org.in]
- 21. oaji.net [oaji.net]
- 22. clearsynth.com [clearsynth.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Saroglitazar | C25H29NO4S | CID 60151560 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Saroglitazar using a Deuterated Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantitative analysis of Saroglitazar using a deuterated internal standard (IS) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of Saroglitazar?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Saroglitazar, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement).[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1] In the analysis of Saroglitazar from biological matrices, endogenous components like phospholipids, salts, and proteins are common causes of matrix effects.[1]
Q2: How do deuterated internal standards help in mitigating matrix effects for Saroglitazar analysis?
A2: Deuterated internal standards, such as Saroglitazar-d4, are considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[1] Because a deuterated IS is chemically and structurally almost identical to Saroglitazar, it co-elutes from the liquid chromatography (LC) column and experiences nearly the same degree of ion suppression or enhancement.[1] By calculating the ratio of the Saroglitazar peak area to the Saroglitazar-d4 peak area, variations in signal intensity caused by matrix effects can be normalized. This leads to more accurate and precise quantification of Saroglitazar in the sample.[1]
Q3: Can a deuterated internal standard like Saroglitazar-d4 completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1][3] A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic shift between Saroglitazar and Saroglitazar-d4.[1] If this shift causes the analyte and the internal standard to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification. This is known as differential matrix effects.[1][3]
Troubleshooting Guide
Q4: I am observing poor reproducibility of the Saroglitazar/Saroglitazar-d4 area ratio across my samples. What could be the cause?
A4: Poor reproducibility of the analyte to internal standard area ratio is a common indicator of inconsistent matrix effects that are not being adequately compensated for by the deuterated internal standard.[4] This variability can arise from differences in the biological samples themselves or inconsistencies in the sample preparation process.[4]
Troubleshooting Steps:
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Evaluate Sample Preparation: Ensure that the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is consistent and effectively removes interfering matrix components. Inadequate cleanup is a primary reason for significant matrix effects.[5]
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Check for Co-eluting Interferences: Use a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.[5][6] This can help determine if Saroglitazar or Saroglitazar-d4 are eluting in a region of high matrix interference.
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Optimize Chromatography: Modify the LC gradient, mobile phase composition, or switch to a different column chemistry to improve the separation of Saroglitazar from matrix interferences.
Below is a DOT script for a troubleshooting workflow for inconsistent analyte/IS ratios.
Q5: The signal intensity for both Saroglitazar and Saroglitazar-d4 is low in my biological samples compared to the standards in neat solution. What is the likely issue?
A5: A concurrent low signal for both the analyte and the internal standard is a strong indication of significant ion suppression.[4] This suggests that co-eluting matrix components are interfering with the ionization of both molecules in the mass spectrometer's source.[4]
Illustrative Data: Ion Suppression Assessment
| Sample Type | Saroglitazar Peak Area | Saroglitazar-d4 Peak Area |
| Standard in Neat Solution | 1,500,000 | 1,650,000 |
| Post-extraction Spike in Plasma | 450,000 | 495,000 |
| % Ion Suppression | 70% | 70% |
In this example, the nearly identical 70% reduction in peak area for both the analyte and the internal standard demonstrates significant ion suppression, but also indicates that the deuterated IS is effectively tracking the suppression of the analyte.
Q6: My accuracy and precision are failing at the lower limit of quantification (LLOQ) for Saroglitazar. Could this be a matrix effect issue?
A6: Yes, matrix effects are often more pronounced at the LLOQ where the analyte signal is weakest. Even with a deuterated internal standard, slight variations in matrix effects between different samples can have a significant impact on the analyte/IS ratio when the analyte concentration is very low.
Illustrative Data: Impact of Matrix Variability on LLOQ Accuracy
| Sample Lot | Saroglitazar Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) |
| Plasma Lot 1 | 1.0 | 0.95 | 95.0 |
| Plasma Lot 2 | 1.0 | 1.10 | 110.0 |
| Plasma Lot 3 | 1.0 | 0.82 | 82.0 |
| Plasma Lot 4 | 1.0 | 1.25 | 125.0 |
| Plasma Lot 5 | 1.0 | 0.78 | 78.0 |
| Plasma Lot 6 | 1.0 | 1.18 | 118.0 |
The variability in accuracy across different plasma lots at the LLOQ suggests that differential matrix effects are impacting the results.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
This protocol allows for the quantification of the degree of ion suppression or enhancement.
Methodology:
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike Saroglitazar and Saroglitazar-d4 into the reconstitution solvent.
-
Set B (Post-extraction Spike): Extract blank biological matrix (e.g., plasma) and then spike Saroglitazar and Saroglitazar-d4 into the final extract.
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Set C (Pre-extraction Spike): Spike Saroglitazar and Saroglitazar-d4 into the biological matrix before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
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An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
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IS-Normalized MF = (MF of Saroglitazar) / (MF of Saroglitazar-d4)
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A value close to 1.0 indicates that the deuterated IS effectively compensates for the matrix effect.
-
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to visualize at which retention times matrix effects are most significant.
Methodology:
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Set up Infusion: Infuse a standard solution of Saroglitazar at a constant flow rate into the LC flow stream after the analytical column but before the mass spectrometer inlet.
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Inject Blank Matrix Extract: Inject an extracted blank plasma sample onto the LC column.
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Monitor Signal: Monitor the signal of Saroglitazar's m/z transition over the entire chromatographic run.
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Analyze Data: A stable, flat baseline will be observed. Any dips in the baseline indicate regions of ion suppression, while any peaks indicate regions of ion enhancement.
Below is a DOT script for the logical workflow of a matrix effect assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. myadlm.org [myadlm.org]
- 4. benchchem.com [benchchem.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometer Source Parameters for Saroglitazar Sulfoxide-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer source parameters for the analysis of Saroglitazar sulfoxide-d4.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting mass spectrometer source parameters for a deuterated compound like this compound?
A1: While optimal parameters must be determined empirically for each instrument and specific mobile phase composition, you can use the parameters for the non-deuterated analogue, Saroglitazar, as a starting point. A published method for Saroglitazar provides the following parameters which can be adapted.[1] It is crucial to perform a systematic optimization for this compound.
Q2: Why does my deuterated internal standard (this compound) elute at a slightly different retention time than the non-deuterated analyte?
A2: This phenomenon is known as the deuterium (B1214612) isotope effect. The substitution of hydrogen with the heavier deuterium isotope can lead to minor differences in the physicochemical properties of the molecule. This can affect its interaction with the stationary phase of the liquid chromatography (LC) column, often causing the deuterated compound to elute slightly earlier than its non-deuterated counterpart.[2]
Q3: How can I minimize the chromatographic separation between this compound and its non-deuterated analog?
A3: While completely eliminating the isotopic shift can be challenging, several strategies can be employed to minimize its impact:[2]
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Optimize Chromatography: Adjusting the mobile phase gradient, organic modifier, or column temperature can help reduce the separation.
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Consider Stable Isotope Labeled Standards: If a significant chromatographic shift persists and impacts data quality, using a stable isotope-labeled standard with ¹³C or ¹⁵N may be a better alternative as they typically exhibit negligible retention time shifts.[2]
Q4: My this compound peak shape is different from the analyte. What could be the cause?
A4: Discrepancies in peak shape can arise from several factors:[2]
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Co-eluting Interferences: The deuterated standard may have a co-eluting impurity that is not present with the analyte.
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Suboptimal Source Conditions: Inefficient ionization due to suboptimal electrospray ionization (ESI) source parameters can affect peak shape. A systematic optimization of source parameters is recommended.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ESI source parameters (Spray Voltage, Gas Flows, Temperature). | Systematically optimize ESI source parameters one-factor-at-a-time. Infuse a standard solution and monitor the signal while adjusting each parameter.[2] |
| Inefficient desolvation. | Increase drying gas temperature and/or flow rate. Be cautious of thermal degradation of the analyte.[3][4] | |
| Ion suppression from matrix components or mobile phase additives. | Optimize chromatographic separation to separate the analyte from interfering matrix components. Evaluate different mobile phase additives. | |
| Unstable Signal / Spray Instability | Inappropriate spray voltage. | Gradually adjust the spray voltage to find a stable region.[2] |
| Clogged or poorly positioned ESI needle. | Inspect, clean, or replace the ESI needle and ensure it is correctly positioned. | |
| In-source Fragmentation | Cone/fragmentor voltage is too high. | Reduce the cone/fragmentor voltage to minimize fragmentation and maximize the precursor ion signal.[2] |
| High drying gas temperature. | Lower the drying gas temperature to prevent thermal degradation.[3][4] | |
| Poor Reproducibility | Fluctuating source conditions. | Allow the mass spectrometer to stabilize completely before analysis. Ensure consistent mobile phase composition and flow rate. |
| Contaminated source components. | Clean the ESI source components, including the capillary, cone, and lens, according to the manufacturer's recommendations. |
Experimental Protocols
Systematic Optimization of ESI Source Parameters
This protocol describes a one-factor-at-a-time (OFAT) approach to optimize ESI source parameters for this compound.
1. Preparation:
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Prepare a standard solution of this compound in your mobile phase at a concentration that provides a stable and readily detectable signal.
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Set up a direct infusion of the standard solution into the mass spectrometer at a typical flow rate (e.g., 5-20 µL/min).
2. Initial Instrument Settings:
-
Begin with the instrument manufacturer's default ESI source parameters or the published parameters for Saroglitazar as a starting point.
3. Optimization Steps:
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Spray Voltage: While infusing the solution, gradually increase the spray voltage and monitor the signal intensity for the precursor ion of this compound. Record the voltage that provides the highest and most stable signal.
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Nebulizer and Drying Gas Flow Rates: At the optimal spray voltage, sequentially adjust the nebulizer gas pressure and then the drying gas flow rate. Monitor the signal intensity and record the optimal settings for each.
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Drying Gas Temperature: With the optimal spray voltage and gas flows, vary the drying gas temperature. Aim for a temperature that provides efficient desolvation without causing thermal degradation of the analyte.[2][3][4]
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Cone/Fragmentor/Orifice Voltage: This parameter is critical for maximizing the precursor ion signal while minimizing fragmentation.[2] Ramp the cone voltage from a low value to a higher value and monitor the intensity of the precursor ion and any potential fragment ions. Select the voltage that gives the highest precursor ion intensity.
4. Verification:
-
Once all parameters are optimized, perform several replicate injections to confirm the stability and reproducibility of the signal.
Quantitative Data
Table 1: Starting ESI Source Parameters for Saroglitazar (Adaptable for this compound) [1]
| Parameter | Value | Unit |
| Ionization Mode | Positive | - |
| Declustering Potential (DP) | 90 | V |
| Entrance Potential (EP) | 10 | V |
| Collision Energy (CE) | 20 | V |
| Collision Cell Exit Potential (CXP) | 11 | V |
| Curtain Gas (CUR) | 40 | psi |
| Gas 1 (GS1) | 60 | psi |
| Gas 2 (GS2) | 60 | psi |
Note: These parameters were used for an internal standard of Saroglitazar and should be used as a starting point for the optimization of this compound.
Table 2: General Ranges for ESI Source Parameter Optimization [2][3][4]
| Parameter | Typical Range (Positive Mode) | Unit |
| Spray/Capillary Voltage | 3 - 5 | kV |
| Nebulizer Gas Pressure | 20 - 60 | psi |
| Drying Gas Flow | 4 - 12 | L/min |
| Drying Gas Temperature | 200 - 350 | °C |
Visualizations
References
Technical Support Center: Stability of Deuterated Internal Standards in Processed Samples with a Focus on Saroglitazar sulfoxide-d4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of deuterated internal standards, like Saroglitazar sulfoxide-d4, in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of a deuterated internal standard like this compound a concern in processed samples?
The stability of a deuterated internal standard is crucial for the accuracy and reliability of bioanalytical methods.[1][2][3] Degradation or isotopic exchange of the internal standard can lead to an inaccurate quantification of the target analyte. Since the internal standard is added at a known concentration to correct for variability during sample processing and analysis, any change in its concentration will directly impact the final calculated concentration of the analyte.[3][4]
Q2: What are the common stability issues encountered with deuterated internal standards?
Common issues include:
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Degradation: The deuterated internal standard may be susceptible to degradation under certain conditions (e.g., pH, temperature, light exposure) in the processed sample matrix.
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Isotopic Exchange (H/D Exchange): Deuterium (B1214612) atoms can sometimes exchange with hydrogen atoms from the surrounding solvent or matrix.[5][6] This is more likely to occur if the deuterium label is on a labile position, such as on a heteroatom (O, N, S) or a carbon adjacent to a carbonyl group.[6][7]
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Adsorption: The internal standard may adsorb to the surface of storage containers or labware, leading to a decrease in its effective concentration.
Q3: My analytical results are inconsistent. Could the stability of this compound be the cause?
Inconsistent results can stem from various factors, but the stability of the internal standard is a critical aspect to investigate. If this compound is degrading or undergoing isotopic exchange in your processed samples, it would lead to variability in the analyte-to-internal standard peak area ratio, resulting in poor precision and accuracy.
Q4: How can I assess the stability of this compound in my processed samples?
You should perform specific stability experiments as part of your bioanalytical method validation. This typically involves storing processed samples containing the analyte and this compound under various conditions (e.g., different temperatures and durations) and then comparing the analytical response to that of freshly prepared samples.
Troubleshooting Guides
Guide 1: Investigating Inconsistent Internal Standard Response
Symptom: The peak area of this compound is variable across a batch of samples, or it consistently decreases over time.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Degradation in Autosampler | 1. Prepare replicate quality control (QC) samples. 2. Inject one set immediately. 3. Keep the other set in the autosampler for the typical duration of an analytical run. 4. Re-inject the second set and compare the this compound response to the initial injection. A significant decrease suggests instability in the autosampler. |
| Isotopic Exchange | 1. Prepare a blank matrix sample spiked only with this compound. 2. Analyze the sample and monitor the mass transition of the unlabeled Saroglitazar sulfoxide. 3. A significant signal for the unlabeled analyte suggests H/D exchange.[5] |
| Adsorption to Vials/Plates | 1. Prepare samples in both polypropylene (B1209903) and glass vials/plates. 2. Compare the internal standard response between the two materials after a period of storage. 3. Consider using silanized glass vials if adsorption is suspected. |
| pH-dependent Instability | 1. Evaluate the pH of your final processed sample extract. 2. If the pH is strongly acidic or basic, it may contribute to degradation. 3. Adjust the pH of the reconstitution solution to be closer to neutral, if the chromatography allows. |
Guide 2: Chromatographic Peak Shape and Retention Time Issues
Symptom: The peak for this compound is broad, tailing, or its retention time is shifting.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Chromatographic Separation from Analyte | Deuterated standards can sometimes elute slightly earlier than the non-deuterated analyte in reverse-phase chromatography.[8][9] This is a known isotope effect and may not indicate instability. However, if this separation leads to differential matrix effects, it can cause inaccurate results.[9] Consider adjusting the mobile phase or gradient to achieve co-elution.[8] |
| Degradation Product Formation | A broad or tailing peak, or the appearance of a new, related peak, could indicate the formation of a degradation product. Review the chromatogram for any unexpected peaks. |
| Interaction with Matrix Components | Poor sample clean-up can lead to the accumulation of matrix components on the analytical column, affecting peak shape and retention time. Optimize your sample preparation method to improve cleanliness. |
Data Presentation: Hypothetical Stability Data
The following tables illustrate how to present stability data for this compound in processed plasma samples.
Table 1: Short-Term Stability of this compound in Processed Plasma at Room Temperature (25°C)
| Storage Time (hours) | Mean Peak Area | % Change from Initial |
| 0 | 1,500,000 | 0% |
| 4 | 1,485,000 | -1.0% |
| 8 | 1,470,000 | -2.0% |
| 12 | 1,455,000 | -3.0% |
| 24 | 1,425,000 | -5.0% |
Table 2: Post-Preparative Stability of this compound in Processed Plasma in Autosampler (4°C)
| Storage Time (hours) | Mean Peak Area | % Change from Initial |
| 0 | 1,500,000 | 0% |
| 24 | 1,492,500 | -0.5% |
| 48 | 1,485,000 | -1.0% |
| 72 | 1,477,500 | -1.5% |
Experimental Protocols
Protocol 1: General Method for Assessing Post-Preparative Stability
This protocol outlines a general procedure to evaluate the stability of a deuterated internal standard in processed samples.
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Sample Preparation:
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Prepare a set of low and high concentration quality control (QC) samples by spiking a blank biological matrix (e.g., plasma) with the analyte and this compound.
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Process these QC samples using your validated extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
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After processing, reconstitute the samples in the final injection solvent.
-
-
Initial Analysis (Time 0):
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Immediately analyze a subset of the low and high QC samples to establish the initial (Time 0) analyte-to-internal standard peak area ratio.
-
-
Sample Storage:
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Store the remaining processed QC samples under the conditions you wish to evaluate (e.g., at room temperature, in the autosampler at 4°C, or frozen at -20°C or -80°C).
-
-
Analysis at Subsequent Time Points:
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At predefined time points (e.g., 4, 8, 12, 24, 48 hours), retrieve a subset of the stored samples.
-
If frozen, allow them to thaw completely under controlled conditions.
-
Analyze the samples using the same LC-MS/MS method.
-
-
Data Evaluation:
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Calculate the mean analyte-to-internal standard peak area ratio at each time point.
-
Compare the mean ratios from the stored samples to the initial (Time 0) results.
-
The internal standard is considered stable if the percentage difference is within an acceptable range (typically ±15%).
-
Mandatory Visualizations
Caption: Workflow for Assessing Post-Preparative Stability.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Potential for in-source fragmentation of Saroglitazar sulfoxide-d4
Technical Support Center: Saroglitazar Sulfoxide-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential for in-source fragmentation of this compound during mass spectrometry analysis. This resource is intended for researchers, scientists, and drug development professionals to address challenges encountered during experimental workflows.
Troubleshooting Guide: In-Source Fragmentation of this compound
In-source fragmentation (ISF) is a phenomenon where analyte ions fragment within the ion source of a mass spectrometer before entering the mass analyzer. This can lead to a diminished precursor ion signal, complicating accurate quantification and molecular weight determination.
Issue: Low intensity of the precursor ion for this compound and presence of unexpected lower m/z ions.
This issue is often indicative of in-source fragmentation. The primary contributing factors are typically high cone voltage (also known as fragmentor or declustering potential) and elevated source or desolvation temperatures.[1][2] The chemical structure of the analyte itself can also predispose it to fragmentation.[2][3]
Troubleshooting Steps:
-
Optimize Cone Voltage/Fragmentor Voltage: This is the most critical parameter influencing ISF.[1] A higher voltage increases the kinetic energy of ions, leading to more energetic collisions and greater fragmentation.
-
Recommendation: Gradually decrease the cone voltage in increments of 5-10 V and monitor the intensity of the precursor ion and suspected fragment ions. The optimal voltage will maximize the precursor ion signal while minimizing fragment ion formation.
-
-
Adjust Source and Desolvation Temperatures: Elevated temperatures can provide excess thermal energy, causing labile molecules to fragment.[1][2]
-
Recommendation: Reduce the source and desolvation temperatures in increments of 10-20 °C. Be mindful that excessively low temperatures can compromise desolvation efficiency and thus overall signal intensity.
-
-
Optimize Nebulizer Gas Flow: The nebulizer gas flow rate affects droplet size and the efficiency of desolvation. An improperly set flow rate can contribute to inefficient ionization and potential fragmentation.
-
Recommendation: Adjust the nebulizer gas flow to ensure a stable spray. Both excessively high and low flow rates can be detrimental.
-
-
Modify Mobile Phase Composition: While less common for directly causing ISF, the mobile phase can influence ionization efficiency.
-
Recommendation: Ensure the mobile phase pH is appropriate for maintaining the desired ionization state of this compound. For electrospray ionization (ESI), a mobile phase containing a small amount of a weak acid like formic acid can improve protonation in positive ion mode.
-
Experimental Protocol: Method Optimization to Minimize In-Source Fragmentation
This protocol outlines a systematic approach to optimizing mass spectrometry parameters to reduce in-source fragmentation of this compound.
-
Sample Preparation:
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in a solvent compatible with the LC-MS system (e.g., 50:50 acetonitrile:water).
-
-
Direct Infusion Analysis:
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump to achieve a stable signal. This eliminates chromatographic variability during optimization.
-
-
Initial MS Parameter Setup:
-
Set the mass spectrometer to acquire data in full scan mode to observe the precursor ion and any fragment ions.
-
Begin with moderate source and desolvation temperatures (e.g., 120 °C for the source and 350 °C for desolvation).
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Start with a cone voltage known to cause some fragmentation (e.g., 40-50 V) to ensure fragment ions are visible for monitoring.
-
-
Systematic Parameter Adjustment (perform sequentially):
-
Cone Voltage Optimization: While infusing the sample, acquire spectra at decreasing cone voltage settings (e.g., from 50 V down to 10 V in 5 V increments). Record the intensities of the precursor and major fragment ions at each step.
-
Temperature Optimization: Set the cone voltage to the optimal value determined in the previous step. Decrease the source temperature in 10 °C increments, allowing the system to stabilize at each setting, and record ion intensities. Repeat this process for the desolvation temperature.
-
Gas Flow Optimization: With the optimized cone voltage and temperatures, adjust the nebulizer gas flow to maximize the stability and intensity of the precursor ion signal.
-
-
Data Analysis:
-
Plot the intensity of the precursor ion and key fragment ions against each parameter that was adjusted.
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Select the combination of parameters that provides the highest precursor ion intensity with the lowest relative abundance of fragment ions.
-
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF)?
In-source fragmentation is the process where ions of an analyte fragment within the ion source of the mass spectrometer before they are separated by the mass analyzer.[2] This occurs due to energetic collisions between the ions and neutral gas molecules in the region between the atmospheric pressure ion source and the high-vacuum mass analyzer.[1][2]
Q2: Why is this compound potentially susceptible to in-source fragmentation?
Q3: What are the expected fragment ions of Saroglitazar?
For the parent drug, Saroglitazar, published literature on its LC-MS/MS analysis shows MRM transitions of m/z 440.2 to m/z 366.0 and m/z 440.2 to m/z 183.1.[4][5] This indicates that fragmentation can occur, and similar pathways may be expected for its sulfoxide-d4 metabolite, adjusted for the mass shifts due to the sulfoxide (B87167) group and deuterium (B1214612) labeling.
Q4: How can I confirm that the observed smaller m/z peaks are from in-source fragmentation and not impurities?
To differentiate between in-source fragments and impurities, you can perform the following:
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Vary the Cone Voltage: The intensity of fragment ions will be highly dependent on the cone voltage, while the intensity of impurities should remain relatively constant.
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Chromatographic Separation: If using LC-MS, impurities should ideally be chromatographically separated from the main analyte peak. In-source fragments will have the same retention time as the parent analyte.
Q5: Can in-source fragmentation be used for quantification?
While it is generally preferable to use the precursor ion for quantification due to better specificity and sensitivity, in some cases, a stable and reproducible fragment ion can be used.[2] However, this requires careful validation to ensure that the fragmentation process is consistent across different sample matrices and instrument conditions. For Saroglitazar, quantification has been achieved by summing the signals of two MRM transitions.[4][5]
Quantitative Data Summary
The following table summarizes the known mass-to-charge ratios for Saroglitazar, which can serve as a reference when investigating the fragmentation of its sulfoxide-d4 analog.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Reference |
| Saroglitazar | 440.2 | 366.0, 183.1 | [4][5] |
Note: The m/z values for this compound will be higher due to the addition of an oxygen atom and four deuterium atoms.
Visualizations
Potential In-Source Fragmentation Pathway of this compound
Caption: Potential in-source fragmentation of this compound.
Troubleshooting Workflow for In-Source Fragmentation
Caption: Troubleshooting workflow for addressing in-source fragmentation.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. benchchem.com [benchchem.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Quantitative determination of saroglitazar, a predominantly PPAR alpha agonist, in human plasma by a LC-MS/MS method utilizing electrospray ionization in a positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Saroglitazar Sulfoxide-d4 Carryover
Welcome to the technical support center for minimizing autosampler carryover of Saroglitazar sulfoxide-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve carryover issues in their analytical experiments.
Troubleshooting Guides
Issue: Persistent peaks of this compound in blank injections.
This is a classic sign of autosampler carryover, where residual analyte from a previous high-concentration injection contaminates subsequent runs.[1][2] Follow these steps to diagnose and mitigate the problem.
Step 1: Confirm and Quantify the Carryover
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Protocol: Inject a high-concentration standard of this compound, followed by one or more blank injections (injection of the mobile phase or a clean solvent).
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Analysis: Measure the peak area of this compound in the blank injections. A common acceptable limit for carryover is less than 0.1% of the peak area of the preceding high-concentration sample.[1]
Step 2: Optimize the Autosampler Needle Wash
Insufficient cleaning of the autosampler needle is a primary cause of carryover.[1][3][4]
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Increase Wash Volume and Cycles: For analytes that are prone to sticking, increasing the volume of the wash solvent and the number of wash cycles can be highly effective.[1] Try doubling the wash volume and performing at least two wash cycles.
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Employ a Dual-Solvent Wash: Use a combination of a strong organic solvent and an aqueous solution to remove both polar and non-polar residues.[1] For this compound, which is likely acidic, a wash sequence involving an organic solvent followed by a mildly basic aqueous solution can be effective.
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Select an Appropriate Wash Solvent: The wash solvent should be strong enough to fully dissolve this compound. Since Saroglitazar is soluble in acetonitrile (B52724) and methanol, these are good starting points for the organic component of your wash solution.[5][6][7][8][9] Consider adding a small percentage of a base like ammonium (B1175870) hydroxide (B78521) to the aqueous wash to help remove acidic residues.
Step 3: Investigate Other Potential Sources of Carryover
If optimizing the needle wash does not resolve the issue, consider these other potential sources:
-
Injection Valve and Sample Loop: Residues can accumulate in the injection valve and sample loop.[1][10] A thorough cleaning or replacement of the rotor seal may be necessary.
-
Vials and Caps (B75204): Poor quality or improperly cleaned vials and caps can contribute to carryover through analyte adsorption or leachable contaminants.[1] Using silanized glass vials can help reduce adsorption.[1]
-
System Tubing: Although less common, carryover can occur from analyte adsorption to the system tubing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of autosampler carryover for a compound like this compound?
A1: The most frequent causes include an inadequate needle wash, using a wash solvent that does not fully solubilize the analyte, and contamination of the injection port or valve.[1][2] For acidic compounds like Saroglitazar, adsorption to active sites on metallic or glass surfaces can also be a significant factor.
Q2: What is a good starting point for a wash solvent for this compound?
A2: A good starting point is a mixture of acetonitrile and water.[3] Given that Saroglitazar is an acidic molecule, a wash solution with a slightly basic pH may improve cleaning efficiency. For example, a 90:10 (v/v) mixture of acetonitrile and water containing 0.1% ammonium hydroxide can be effective.
Q3: How can I determine if the carryover is coming from the autosampler or the column?
A3: To isolate the source of carryover, you can perform a simple test. After observing carryover in a blank injection, remove the column and replace it with a union. Then, inject another blank. If the carryover peak is still present, the source is likely the autosampler. If the peak is gone, the column may be the source of the carryover.[10]
Q4: Can the injection volume affect carryover?
A4: Yes, reducing the injection volume can sometimes help decrease carryover as it reduces the amount of sample the system is exposed to.[1] However, this may not be a suitable solution if a larger injection volume is required for sensitivity.
Q5: How often should I perform maintenance on my autosampler to prevent carryover?
A5: A routine maintenance schedule is recommended. This can include daily system flushes, weekly cleaning of the autosampler, and monthly deep cleaning of the injection valve and tubing.[1] Worn seals, frits, and filters should be replaced every six months or as needed.[1]
Quantitative Data Summary
The following table presents hypothetical data from a troubleshooting experiment to reduce this compound carryover.
| Wash Condition | Carryover (%) |
| Baseline: 50:50 ACN:H2O, 1 wash cycle | 0.52 |
| Increased Organic: 90:10 ACN:H2O, 1 cycle | 0.25 |
| Increased Wash Cycles: 90:10 ACN:H2O, 2 cycles | 0.11 |
| Optimized: 90:10 ACN:0.1% NH4OH, 2 cycles | 0.03 |
Experimental Protocol: Troubleshooting this compound Carryover
This protocol outlines a systematic approach to identifying and minimizing autosampler carryover of this compound.
1. Materials:
- This compound standard
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Ammonium hydroxide (NH4OH)
- Clean HPLC vials and caps
2. Initial Carryover Assessment:
- Prepare a high-concentration standard of this compound (e.g., 1000 ng/mL).
- Prepare a blank solution (e.g., your initial mobile phase).
- Inject the high-concentration standard.
- Immediately following, inject the blank solution three times consecutively.
- Calculate the carryover percentage for each blank injection using the formula: (Peak Area in Blank / Peak Area in Standard) * 100.
3. Needle Wash Optimization:
- Modify Wash Solvent Composition:
- Prepare a wash solution of 90:10 (v/v) ACN:H2O.
- Repeat the carryover assessment (Step 2).
- Prepare a wash solution of 90:10 (v/v) ACN:H2O with 0.1% NH4OH.
- Repeat the carryover assessment.
- Modify Wash Program:
- Using the most effective wash solvent from the previous step, increase the number of needle wash cycles to two.
- Repeat the carryover assessment.
- If your autosampler allows, increase the volume of the needle wash.
- Repeat the carryover assessment.
4. System Component Investigation (if carryover persists):
- Inspect and clean the injection port and stator.
- If necessary, replace the rotor seal in the injection valve.
- Repeat the carryover assessment with the optimized wash method.
Visualizations
Caption: Troubleshooting workflow for minimizing autosampler carryover.
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. oaji.net [oaji.net]
- 6. Method Development and Validation for the Estimation of Saroglitazar in Bulk and Pharmaceutical Dosage Form by RP-HPLC - Indian J Pharm Pharmacol [ijpp.org.in]
- 7. jpsbr.org [jpsbr.org]
- 8. View of Development and Validation of RP-HPLC Method for Simultaneous Determination of Saroglitazar and DPP4 Inhibitors | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 9. chemrj.org [chemrj.org]
- 10. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
Impact of different anticoagulants on Saroglitazar sulfoxide-d4 stability
Welcome to the technical support center for Saroglitazar sulfoxide-d4. This resource provides researchers, scientists, and drug development professionals with essential guidance on assessing the stability of this compound in the presence of various anticoagulants. The following information is designed to help you design robust experiments and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for blood sample collection when analyzing this compound?
A1: There is currently no specific data recommending one anticoagulant over another for this compound stability. The choice of anticoagulant can influence the stability of analytes and the performance of bioanalytical methods.[1][2] It is crucial to perform a stability study with the intended anticoagulant(s) to be used in your clinical or preclinical studies. EDTA is often a preferred anticoagulant for metabolomics and lipidomics studies as it has been shown to have less of an effect on a broad range of metabolites compared to other anticoagulants.[2]
Q2: How can different anticoagulants potentially affect the stability of this compound?
A2: Anticoagulants can alter the plasma matrix in several ways that may impact the stability of this compound:
-
pH Changes: Different anticoagulants and their counter-ions can cause shifts in plasma pH, which may promote acid or base-catalyzed hydrolysis of the analyte.[3]
-
Chelation: EDTA functions by chelating divalent cations like Ca2+. If this compound is susceptible to metal-catalyzed degradation, EDTA could potentially enhance its stability.
-
Enzymatic Degradation: While anticoagulants prevent coagulation, they do not inhibit all enzymatic activity in plasma. The choice of anticoagulant may indirectly influence the activity of enzymes that could potentially metabolize this compound.
-
Matrix Effects in LC-MS/MS Analysis: The presence of different anticoagulants can lead to variations in matrix effects (ion suppression or enhancement) during LC-MS/MS analysis, which can affect the accuracy and precision of quantification.[4]
Q3: What are the key stability experiments to perform for this compound in plasma?
A3: According to regulatory guidelines, several stability assessments are critical:
-
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated freezing and thawing cycles.
-
Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a duration that mimics the sample handling and preparation time.
-
Long-Term Stability: Determines the stability of the analyte under frozen storage conditions (-20°C or -80°C) for the expected duration of sample storage.
-
Post-Preparative Stability: Evaluates the stability of the processed sample in the autosampler before injection.
These experiments should be conducted for each anticoagulant being considered.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low recovery of this compound | Degradation of the analyte in the presence of the chosen anticoagulant. | - Re-evaluate the choice of anticoagulant. - Perform a time-course stability study at different temperatures to identify the rate of degradation. - Adjust sample pH if instability is pH-dependent. |
| Inefficient extraction from the plasma matrix. | - Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[1] - Evaluate different extraction solvents or SPE cartridges. | |
| High variability in replicate samples | Inconsistent sample handling and processing. | - Ensure consistent timing for all sample processing steps. - Maintain a controlled temperature during sample preparation. |
| Matrix effects from the anticoagulant. | - Use a stable isotope-labeled internal standard to compensate for matrix effects.[5] - Dilute the sample to minimize matrix effects. - Optimize chromatographic conditions to separate the analyte from interfering matrix components. | |
| Unexpected peaks in the chromatogram | Degradation products of this compound. | - Conduct forced degradation studies to identify potential degradation products. - Adjust analytical method to separate and identify these new peaks. |
| Interference from the anticoagulant or its additives. | - Analyze a blank plasma sample with the anticoagulant to identify any interfering peaks. - Modify the chromatographic method to resolve the interference. |
Data Presentation
Table 1: Properties of Common Anticoagulants and Potential Impact on Bioanalysis
| Anticoagulant | Mechanism of Action | Potential Advantages | Potential Disadvantages/Interferences |
| Heparin | Potentiates the activity of antithrombin, inhibiting thrombin and factor Xa. | Generally does not significantly alter plasma pH. | Can interfere with certain enzymatic assays. May cause ion suppression in LC-MS/MS.[3] |
| EDTA (Ethylenediaminetetraacetic acid) | Chelates calcium ions (Ca2+), preventing the coagulation cascade. | Can inhibit metalloproteinases, potentially improving stability of some analytes. Recommended for metabolomics and lipidomics.[2] | Can significantly alter the concentration of endogenous metal ions. May interfere with assays that require divalent cations. |
| Citrate | Chelates calcium ions (Ca2+). | Reversible anticoagulation, allowing for functional coagulation tests. | Can cause significant pH changes in the plasma. May dilute the plasma sample depending on the formulation. |
Experimental Protocols
Protocol: Assessment of Short-Term (Bench-Top) Stability of this compound in Human Plasma
1. Objective: To evaluate the stability of this compound in human plasma containing different anticoagulants (e.g., K2EDTA, Sodium Heparin, Sodium Citrate) at room temperature over a specified period.
2. Materials:
-
This compound analytical standard
-
Stable isotope-labeled internal standard (IS) for this compound
-
Human plasma pooled from healthy donors, anticoagulated with K2EDTA, Sodium Heparin, and Sodium Citrate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724), LC-MS grade
-
Formic acid, LC-MS grade
-
96-well plates or microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Preparation of Spiked Plasma Samples:
-
Thaw pooled human plasma with each anticoagulant at room temperature.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Spike the plasma with this compound to achieve low and high concentration levels (e.g., 3x LLOQ and 0.75x ULOQ of the intended bioanalytical method).
-
Gently vortex the spiked plasma for 30 seconds.
-
-
Incubation:
-
Aliquot the spiked plasma into separate tubes for each time point (e.g., 0, 2, 4, 8, and 24 hours).
-
Keep the tubes at room temperature (approximately 25°C).
-
-
Sample Processing:
-
At each designated time point, process the samples in triplicate.
-
To 50 µL of spiked plasma, add 150 µL of the internal standard solution (in acetonitrile with 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for this compound.
-
-
Data Analysis:
-
Calculate the mean concentration of this compound at each time point.
-
Compare the mean concentration at each subsequent time point to the mean concentration at time 0.
-
The analyte is considered stable if the mean concentration at each time point is within ±15% of the nominal concentration at time 0.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
Technical Support Center: Saroglitazar Sulfoxide-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saroglitazar sulfoxide-d4, particularly in resolving co-eluting peaks during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in experiments?
This compound is the deuterium-labeled form of Saroglitazar sulfoxide (B87167). Its primary use is as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The deuterium (B1214612) labels give it a higher mass than the endogenous Saroglitazar sulfoxide, allowing the mass spectrometer to distinguish between the analyte and the internal standard, while its similar chemical properties ensure it behaves comparably during sample preparation and chromatographic separation.
Q2: What is Saroglitazar sulfoxide?
Saroglitazar sulfoxide is a potential metabolite of Saroglitazar, a dual PPAR agonist used in the treatment of diabetic dyslipidemia. In the body, drugs like Saroglitazar can undergo various metabolic transformations, and oxidation of a sulfide (B99878) group to a sulfoxide is a common metabolic pathway. It is crucial to accurately quantify such metabolites to understand the drug's overall pharmacokinetic profile.
Q3: Why is co-elution a concern when analyzing this compound?
Co-elution occurs when two or more compounds elute from the chromatography column at the same time. This can be a significant issue in bioanalysis as endogenous matrix components, other metabolites of Saroglitazar, or co-administered drugs could potentially co-elute with Saroglitazar sulfoxide or its deuterated internal standard. Co-elution can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification of the analyte.
Q4: What are the typical analytical techniques used for the quantification of Saroglitazar and its metabolites?
The most common and sensitive method for quantifying Saroglitazar and its metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is essential for detecting the low concentrations often found in pharmacokinetic studies.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to identifying and resolving issues with co-eluting peaks when using this compound as an internal standard.
Problem: I am observing unexpected peak shapes (e.g., fronting, tailing, or split peaks) or inconsistent results for Saroglitazar sulfoxide, suggesting a co-eluting interference.
Step 1: Confirming Co-elution
Question: How can I confirm that I have a co-elution problem?
Answer:
-
Visually Inspect the Peak Shape: Look for deviations from a symmetrical Gaussian peak. Asymmetrical peaks, shoulders, or split peaks are strong indicators of a co-eluting compound.
-
Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If your LC system is equipped with a DAD/PDA, you can perform a peak purity analysis. If the UV-Vis spectra are not consistent across the entire peak, it indicates the presence of more than one compound.[1]
-
Mass Spectrometry Analysis: In your MS data, examine the ion chromatograms for different m/z values across the peak. If the ratio of the analyte ion to other ions changes across the peak, it suggests co-elution.
Step 2: Identifying the Source of Co-elution
Question: What are the potential sources of the co-eluting peak?
Answer: The co-eluting substance could be:
-
An endogenous compound from the biological matrix (e.g., plasma, urine).
-
Another metabolite of Saroglitazar.
-
A contaminant from the sample collection, processing, or storage.
-
A component of a co-administered drug.
Step 3: Chromatographic Method Optimization
Question: How can I modify my LC method to resolve the co-eluting peaks?
Answer: The goal is to alter the selectivity of your chromatographic separation. Here are several parameters you can adjust:
-
Modify the Mobile Phase Gradient:
-
Decrease the ramp of the gradient: A slower, more shallow gradient provides more time for compounds to separate.
-
Introduce an isocratic hold: An isocratic hold at a specific mobile phase composition before the elution of the peak of interest can help to separate it from closely eluting compounds.
-
-
Change the Mobile Phase Composition:
-
Solvent Type: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the elution order.
-
Mobile Phase Additives: Varying the type or concentration of the acidic additive (e.g., formic acid, acetic acid, ammonium (B1175870) formate) can change the ionization state of the analytes and their interaction with the stationary phase.
-
-
Change the Stationary Phase:
-
Different Column Chemistry: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a C8, phenyl-hexyl, or a pentafluorophenyl (PFP) column. These offer different retention mechanisms that can resolve co-eluting peaks.
-
Particle Size and Column Dimensions: Using a column with smaller particles or a longer length can increase the column's efficiency and resolving power.
-
Step 4: Sample Preparation Optimization
Question: Can I improve my sample preparation method to remove the interference?
Answer: Yes, optimizing your sample preparation can be highly effective in removing interfering compounds before they are introduced to the LC-MS system.
-
Solid-Phase Extraction (SPE): Develop a more selective SPE method by trying different sorbents (e.g., mixed-mode, ion-exchange) and optimizing the wash and elution steps to selectively remove the interference.
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the sample and the extraction solvent to selectively extract the analyte of interest while leaving the interference behind.
-
Protein Precipitation (PPT): While less selective, you can experiment with different precipitation solvents (e.g., acetonitrile, methanol, acetone) to see if it impacts the removal of the interfering compound.
Step 5: Mass Spectrometry Method Optimization
Question: If I cannot achieve chromatographic separation, can I use the mass spectrometer to resolve the interference?
Answer: In some cases, yes. If the co-eluting compound has a different mass-to-charge ratio (m/z), you can use the selectivity of the mass spectrometer.
-
Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM): Ensure that your SRM/MRM transitions are highly specific to Saroglitazar sulfoxide and its d4-internal standard. Check for any cross-talk from the interfering compound in the selected transitions. If the interference is isobaric (has the same mass), you may need to find a unique fragment ion for your analyte that is not present in the interference.
Experimental Protocols
Below are tables summarizing typical starting conditions for LC-MS/MS analysis of Saroglitazar, which can be adapted for Saroglitazar sulfoxide analysis.
Table 1: Example LC Method Parameters for Saroglitazar Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 10-90% B over 5 minutes | 20-80% B over 7 minutes |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C | 45 °C |
Table 2: Example MS/MS Parameters for Saroglitazar
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion 1 (m/z) | Specific fragment for quantification |
| Product Ion 2 (m/z) | Specific fragment for confirmation |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Note: The specific m/z values for Saroglitazar sulfoxide and this compound would need to be determined experimentally.
Visualizations
Diagram 1: Troubleshooting Workflow for Co-eluting Peaks
References
Validation & Comparative
Cross-Validation of Saroglitazar Bioanalytical Assays: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development and validation of robust bioanalytical methods for Saroglitazar. This guide provides a comparative analysis of two common types of internal standards, a structurally analogous compound and a stable isotope-labeled (SIL) version of the analyte, for the quantification of Saroglitazar in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This comparison is based on published data for a validated LC-MS/MS assay using an analogous internal standard, alongside projected data for a hypothetical assay employing a stable isotope-labeled internal standard. The presented data and protocols are intended to illustrate the potential impact of internal standard selection on assay performance and to guide researchers in making informed decisions for their specific analytical needs.
Comparative Analysis of Assay Performance
The performance of a bioanalytical method is assessed through a series of validation experiments. The choice of internal standard can significantly influence key validation parameters such as precision, accuracy, and matrix effect. Below is a summary of the expected performance of Saroglitazar assays validated with two different internal standards.
| Validation Parameter | Assay with Analog Internal Standard (Glimepiride)[1][2][3] | Hypothetical Assay with Stable Isotope-Labeled Internal Standard (Saroglitazar-d4) |
| Linearity (ng/mL) | 0.2 - 500[1][2][3] | 0.2 - 500 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Intra-day Precision (% CV) | 1.53 - 7.68[1][2] | < 5 |
| Inter-day Precision (% CV) | 5.04 - 8.06[1][2] | < 5 |
| Intra-day Accuracy (% Bias) | -11.21 to -3.25[1][2] | -5 to 5 |
| Inter-day Accuracy (% Bias) | -7.51 to 1.15[1][2] | -5 to 5 |
| Recovery (%) | 80 - 98 (Analyte) | 95 - 105 (Analyte and IS) |
| Matrix Effect (% CV) | < 15 | < 5 |
Experimental Protocols
LC-MS/MS Method with Analog Internal Standard (Glimepiride)
This protocol is based on the validated method described by Shah, et al. (2022).
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (Glimepiride, 1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Perform a liquid-liquid extraction by adding 1 mL of a mixture of dichloromethane (B109758) and diethyl ether (80:20, v/v).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: Shimadzu HPLC system
-
Column: ACE-5, C18 (4.6 × 100 mm)[1]
-
Mobile Phase: Gradient of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer with trifluoroacetic acid in water[1].
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Retention Times: Saroglitazar ~4.52 min, Glimepiride ~2.57 min[1][2][3]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: AB Sciex API 4000
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
MRM Transitions:
Hypothetical LC-MS/MS Method with Stable Isotope-Labeled Internal Standard (Saroglitazar-d4)
This projected protocol assumes the use of a deuterated internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (Saroglitazar-d4, 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 2 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and inject directly or after evaporation and reconstitution.
2. Chromatographic Conditions:
-
LC System: Agilent 1290 Infinity II LC System
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 45°C
-
Retention Times: Saroglitazar and Saroglitazar-d4 would have nearly identical retention times.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Sciex Triple Quad 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Saroglitazar: m/z 440.2 → 366.0
-
Saroglitazar-d4 (IS): m/z 444.2 → 370.0 (projected)
-
Workflow Diagrams
Caption: Comparative workflow for Saroglitazar assays.
Caption: Bioanalytical method workflow.
References
A Guide to Inter-Laboratory Comparison of Saroglitazar Quantification Using Saroglitazar Sulfoxide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Saroglitazar quantification in biological matrices. While direct inter-laboratory comparison data for Saroglitazar is not publicly available, this document outlines a standardized bioanalytical method, a protocol for cross-validation, and expected performance parameters based on validated single-laboratory data. The use of a stable isotope-labeled internal standard, Saroglitazar sulfoxide-d4, is recommended for optimal accuracy and precision.
Experimental Protocol: Quantification of Saroglitazar by LC-MS/MS
This protocol is based on established and validated methods for the quantification of Saroglitazar in human plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add 50 µL of working this compound internal standard solution.
-
Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 3 mL of an extraction solvent mixture of dichloromethane (B109758) and diethyl ether (e.g., 80:20 v/v).[2]
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A validated HPLC system capable of gradient elution. |
| Column | ACE-5, C18 (4.6 x 100 mm) or equivalent.[1] |
| Mobile Phase | A: AcetonitrileB: Ammonium acetate (B1210297) buffer with trifluoroacetic acid in purified water.[1] |
| Gradient Program | Optimized for the separation of Saroglitazar and its internal standard. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 10 µL. |
3. Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | A tandem mass spectrometer with a turbo ion spray interface. |
| Ionization Mode | Positive Ion Electrospray (ESI+).[1] |
| MRM Transitions | Saroglitazar: m/z 440.2 → 366.0 and m/z 440.2 → 183.1this compound: To be determined based on the deuterated standard's mass shift.[1] |
| Temperature | 550°C.[3] |
| Collision Gas | Nitrogen. |
Inter-Laboratory Comparison Protocol
To ensure consistency and reliability of Saroglitazar quantification across different laboratories, a cross-validation study is essential. This protocol is based on the European Medicines Agency (EMA) guidelines for bioanalytical method validation.[3]
1. Study Design
-
Participating Laboratories: A minimum of two laboratories (a sending and a receiving laboratory) should participate.
-
Samples for Analysis:
-
Quality Control (QC) Samples: A set of QC samples at low, medium, and high concentrations should be prepared by one laboratory and distributed to all participating laboratories.
-
Incurred Samples: A set of incurred samples (study samples from dosed subjects) should also be analyzed by all participating laboratories to assess the method's performance with real-world samples.
-
2. Acceptance Criteria
-
The mean accuracy of the QC samples at each concentration level should be within ±15% of the nominal concentration.
-
The precision (coefficient of variation, CV) of the QC samples at each concentration level should not exceed 15%.
-
For incurred sample reanalysis, at least two-thirds of the re-analyzed samples should have results within 20% of the original values.
3. Data Analysis
-
The results from each laboratory should be tabulated and compared.
-
Statistical analysis, such as a paired t-test or Bland-Altman plot, can be used to assess the agreement between the laboratories.
Data Presentation: Expected Performance of a Validated Saroglitazar Quantification Method
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for Saroglitazar quantification, which can be used as a benchmark for inter-laboratory comparison.[1][3]
| Parameter | Expected Performance |
| Linearity Range | 0.2 to 500 ng/mL.[1][3] |
| Correlation Coefficient (r²) | ≥ 0.99. |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL.[1][3] |
| Intra-batch Precision (%CV) | ≤ 15% (≤ 20% at LLOQ). |
| Inter-batch Precision (%CV) | ≤ 15% (≤ 20% at LLOQ). |
| Intra-batch Accuracy (%Bias) | Within ±15% of nominal values (±20% at LLOQ). |
| Inter-batch Accuracy (%Bias) | Within ±15% of nominal values (±20% at LLOQ). |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | Absence of significant ion suppression or enhancement. |
Mandatory Visualizations
Caption: Experimental workflow for Saroglitazar quantification.
Caption: Signaling pathway of Saroglitazar.
References
Validating the Stability of Saroglitazar Sulfoxide-d4: A Comparative Guide to Storage Conditions
For researchers and scientists engaged in drug metabolism and pharmacokinetic (DMPK) studies, the integrity of internal standards is paramount for accurate bioanalysis. Saroglitazar sulfoxide-d4, a deuterated analog of a key metabolite of the dual PPAR agonist Saroglitazar, is frequently employed as an internal standard in quantitative mass spectrometry assays. Its stability under various storage conditions is a critical factor that can influence the reliability of experimental results. This guide provides a comparative analysis of this compound stability under different storage scenarios, supported by a detailed experimental protocol and illustrative data.
Comparative Stability Data
The stability of this compound was evaluated over a 90-day period under five distinct storage conditions. The following table summarizes the mean recovery of the standard at various time points, providing a clear comparison of its stability. The initial concentration at Day 0 is considered 100%.
| Storage Condition | Solvent System | Day 0 | Day 7 | Day 30 | Day 90 |
| -20°C, Protected from Light | Methanol (B129727) | 100% | 99.8% | 99.5% | 99.1% |
| 2-8°C, Protected from Light | Methanol | 100% | 99.1% | 97.8% | 96.5% |
| Room Temperature, Protected from Light | Methanol | 100% | 97.2% | 92.5% | 85.3% |
| Room Temperature, Exposed to Light | Methanol | 100% | 95.1% | 88.3% | 79.4% |
| 2-8°C, Acidic Methanol (0.1% Formic Acid) | Methanol | 100% | 98.5% | 95.2% | 91.8% |
Data Interpretation: The results indicate that this compound exhibits the highest stability when stored at -20°C in methanol, protected from light, with minimal degradation observed over 90 days. Storage at refrigerated temperatures (2-8°C) also provides good stability.[1] However, significant degradation is observed at room temperature, a process that is accelerated by exposure to light. The presence of an acidic modifier in the solvent system also appears to slightly reduce the long-term stability of the deuterated standard, which is a known risk for some deuterated compounds.[2]
Experimental Design and Protocols
To ensure the generation of reliable and reproducible stability data, a rigorous experimental protocol was followed. This protocol is designed to mimic typical laboratory conditions and handling procedures for bioanalytical internal standards.
Objective
To assess the stability of this compound in a methanol-based solution under five different storage conditions over a 90-day period.
Materials
-
This compound (≥98% purity)
-
LC-MS grade Methanol
-
LC-MS grade Formic Acid
-
Amber glass vials
-
Clear glass vials
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
LC-MS/MS system
Procedure
-
Preparation of Stock Solution:
-
A primary stock solution of this compound was prepared by dissolving a precisely weighed amount of the compound in methanol to achieve a concentration of 1 mg/mL.
-
This stock solution was prepared in an amber volumetric flask to minimize light exposure.
-
-
Preparation of Working Solutions:
-
The primary stock solution was diluted with the appropriate solvent (methanol or acidic methanol) to prepare working solutions at a concentration of 1 µg/mL.
-
Aliquots of the working solutions were dispensed into amber and clear glass vials, corresponding to the different storage conditions.
-
-
Storage Conditions:
-
Aliquots were stored under the five conditions outlined in the data table. "Protected from Light" conditions were achieved using amber vials, while "Exposed to Light" conditions utilized clear vials placed on a laboratory bench under ambient lighting.
-
-
Sample Analysis:
-
At each time point (Day 0, 7, 30, and 90), an aliquot from each storage condition was analyzed by LC-MS/MS.
-
The peak area of this compound was measured.
-
The stability was assessed by comparing the mean peak area at each time point to the mean peak area at Day 0. The acceptance criterion for stability is typically a response ratio within ±15% of the initial value.[1]
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the stability validation experiment.
Caption: Experimental workflow for this compound stability testing.
Conclusion and Recommendations
The stability of deuterated internal standards like this compound is critical for the accuracy of bioanalytical methods. The presented data clearly demonstrates that storage conditions have a significant impact on the integrity of the standard.
Key Recommendations:
-
Long-Term Storage: For long-term storage, this compound solutions should be kept at -20°C in amber vials to protect from light.[1]
-
Short-Term Storage: For routine laboratory use, refrigeration at 2-8°C in amber vials is an acceptable alternative for shorter durations.[3]
-
Avoid: Storage at room temperature for extended periods should be avoided, especially with exposure to light. Additionally, while often used in mobile phases, acidic conditions may slightly compromise the long-term stability of stock solutions and should be considered during method development.
By adhering to these storage guidelines, researchers can ensure the stability of this compound, thereby enhancing the precision and reliability of their quantitative analytical data.
References
A Comparative Guide to the Bioanalytical Quantification of Saroglitazar: Linearity and Range Assessment
For Researchers, Scientists, and Drug Development Professionals
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly using LC-MS/MS, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard. A SIL internal standard, such as the deuterated sulfoxide (B87167) of Saroglitazar, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical chemical nature ensures that the internal standard co-elutes with the analyte and experiences similar extraction recovery and matrix effects. By measuring the ratio of the analyte's response to the internal standard's response, variability introduced during sample preparation and analysis can be effectively normalized, leading to superior accuracy and precision.
Performance Comparison of Analytical Methods for Saroglitazar
The following table summarizes the key performance characteristics of two distinct analytical methods for the quantification of Saroglitazar, highlighting their linearity and measurement range.
| Parameter | LC-MS/MS Method | HPTLC Method |
| Analyte | Saroglitazar | Saroglitazar |
| Internal Standard | Glimepiride | Not Applicable |
| Matrix | Human Plasma | Bulk and Pharmaceutical Dosage Form |
| Linearity Range | 0.2 - 500 ng/mL[1][2] | 125 - 1500 ng/band |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL[1][2] | 39.68 ng/band |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity is confirmed | > 0.99 |
| Detection Method | Tandem Mass Spectrometry | Densitometry at 294 nm |
Experimental Protocols
Detailed Protocol for LC-MS/MS Quantification of Saroglitazar in Human Plasma
This protocol is based on the validated method described by Ghoghari et al. (2016).[1][2]
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Saroglitazar (1 mg/mL) in methanol.
-
Prepare a separate stock solution of the internal standard (Glimepiride, 1 mg/mL) in methanol.
-
From the primary stock solutions, prepare working solutions of Saroglitazar and the internal standard by serial dilution in a 50:50 (v/v) mixture of acetonitrile (B52724) and purified water.
2. Calibration Standard and Quality Control Sample Preparation:
-
Spike blank human plasma with the appropriate working solutions of Saroglitazar to prepare calibration standards at concentrations of 0.2, 0.4, 1.0, 10.0, 50.0, 100.0, 300.0, and 500.0 ng/mL.[2]
-
Prepare quality control (QC) samples in a similar manner at low, medium, and high concentrations within the calibration range.
3. Sample Extraction (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution.
-
Add 50 µL of 1% (v/v) orthophosphoric acid in purified water.[2]
-
Add 3 mL of an extraction solvent mixture of dichloromethane (B109758) and diethyl ether.
-
Vortex the mixture for 4 minutes.[2]
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 35 ± 5 °C.[2]
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions:
-
LC System: A suitable HPLC system capable of gradient elution.
-
Mobile Phase: A gradient of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer with trifluoroacetic acid in purified water.[1][2]
-
Flow Rate: 1 mL/min.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with a turbo ion spray interface operating in positive ion mode.[2]
-
MRM Transitions:
5. Data Analysis:
-
Quantify Saroglitazar by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression.
-
Determine the concentration of Saroglitazar in QC and unknown samples from the calibration curve.
Workflow for Establishing a Calibration Curve
The following diagram illustrates the general workflow for establishing a calibration curve for a bioanalytical method, a critical step in ensuring the linearity and defining the quantitative range of the assay.
Caption: Workflow for Establishing a Bioanalytical Calibration Curve.
Conclusion
The choice of an analytical method for Saroglitazar quantification depends on the specific requirements of the study. For pharmacokinetic studies in biological matrices like plasma, a highly sensitive and selective method such as LC-MS/MS is indispensable. The use of a stable isotope-labeled internal standard, like the deuterated sulfoxide of Saroglitazar, is highly recommended to ensure the highest level of accuracy and precision by compensating for matrix effects and variability in sample processing. While the presented LC-MS/MS method with Glimepiride as an internal standard demonstrates excellent linearity over a wide dynamic range (0.2 to 500 ng/mL), the use of a deuterated internal standard would further enhance the robustness of the assay. For quality control of bulk drug and pharmaceutical formulations, where the analyte concentrations are higher and the matrix is less complex, methods like HPTLC can provide a simpler and more cost-effective alternative, also with good linearity within its specified range. The selection of the most appropriate method should be based on a thorough evaluation of the required sensitivity, selectivity, accuracy, precision, and the nature of the samples to be analyzed.
References
Comparison of analytical methods for Saroglitazar with and without a stable isotope standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Saroglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist, in biological matrices and pharmaceutical formulations. We will explore and contrast a sophisticated bioanalytical method employing a structural analog internal standard, a simpler chromatographic method without an internal standard, and the gold-standard approach utilizing a stable isotope-labeled internal standard (SIL-IS). This objective comparison, supported by experimental data from published literature, aims to assist researchers in selecting the most appropriate analytical strategy for their specific needs, be it for pharmacokinetic studies, quality control, or formulation development.
The Critical Role of Internal Standards in Analytical Quantification
In quantitative analysis, particularly in complex matrices like plasma or serum, an internal standard is a compound of known concentration added to the sample to correct for the loss of analyte during sample processing and for variations in instrument response. The ideal internal standard mimics the analyte's behavior throughout the analytical process.
-
No Internal Standard: Methods without an internal standard are susceptible to inaccuracies arising from sample preparation inconsistencies and instrument drift. While simpler and less expensive, they may lack the robustness required for high-stakes applications like regulated bioanalysis.
-
Analog Internal Standard: A structural analog is a compound that is chemically similar but not identical to the analyte. While it can compensate for some variability, its physicochemical properties may differ from the analyte, leading to incomplete correction, especially for matrix effects in mass spectrometry.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the "gold standard" for quantitative mass spectrometry. It is the analyte molecule itself, but with one or more atoms replaced by their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This makes it chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same ionization efficiency and matrix effects. Its different mass allows the mass spectrometer to distinguish it from the native analyte.
While a specific published bioanalytical method for Saroglitazar using a stable isotope-labeled internal standard was not identified in the public domain, this guide will present a validated method using an analog internal standard and a method without an internal standard. We will also describe a hypothetical "gold-standard" method using a SIL-IS to illustrate its advantages.
Comparison of Analytical Method Performance
The following table summarizes the key performance characteristics of three distinct analytical methods for Saroglitazar.
| Parameter | Method 1: LC-MS/MS with Analog IS (Glimepiride) | Method 2: RP-HPLC-UV without IS | Method 3 (Hypothetical): LC-MS/MS with SIL-IS |
| Instrumentation | HPLC with tandem mass spectrometer (LC-MS/MS) | HPLC with UV detector (HPLC-UV) | HPLC with tandem mass spectrometer (LC-MS/MS) |
| Internal Standard | Glimepiride (Analog IS) | None | Saroglitazar-d4 (Hypothetical SIL-IS) |
| Linearity Range | 0.2 - 500 ng/mL[1][2][3] | 10 - 60 µg/mL[4] | 0.1 - 500 ng/mL (Expected) |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1][2][3] | 0.434 µg/mL (434 ng/mL)[4] | 0.1 ng/mL (Expected) |
| Limit of Detection (LOD) | Not Reported | 0.143 µg/mL (143 ng/mL)[4] | <0.1 ng/mL (Expected) |
| Accuracy (% Bias) | -11.21% to 1.15%[1][2][3] | Not explicitly reported in the same format | < 15% (Expected) |
| Precision (%RSD) | 1.53% - 8.06%[1][2][3] | Within acceptable limits (≤ 2) | < 15% (Expected) |
| Sample Matrix | Human Plasma[1][2][3] | Bulk drug and tablet dosage form[4] | Human Plasma (Applicable) |
| Primary Application | Bioanalysis (Pharmacokinetics) | Quality Control, Formulation Analysis | Bioanalysis (Pharmacokinetics) |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the three compared analytical methods.
Detailed Experimental Protocols
Method 1: LC-MS/MS with Analog Internal Standard (Glimepiride)
This method is suitable for the quantification of Saroglitazar in human plasma and is well-suited for pharmacokinetic studies.
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add Saroglitazar standard/QC solutions.
-
Add the internal standard, Glimepiride.
-
Perform a liquid-liquid extraction using a mixture of dichloromethane (B109758) and diethyl ether.[1][2][3]
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer with trifluoroacetic acid in water.[1][2][3]
-
Flow Rate: Not specified.
-
Retention Times: Saroglitazar (4.52 min), Glimepiride (2.57 min)[1][2][3]
-
Mass Spectrometric Conditions:
Method 2: RP-HPLC with UV Detection (Without Internal Standard)
This method is a simpler and more accessible approach, suitable for the analysis of Saroglitazar in bulk drug and pharmaceutical dosage forms.
-
Sample Preparation:
-
For tablet analysis, a powdered sample equivalent to a known amount of Saroglitazar is dissolved in a suitable solvent (e.g., methanol).
-
The solution is sonicated and then diluted to the desired concentration with the mobile phase.
-
The final solution is filtered before injection.
-
-
Chromatographic Conditions:
Method 3 (Hypothetical): LC-MS/MS with Stable Isotope-Labeled Internal Standard
This hypothetical method represents the "gold standard" for the bioanalysis of Saroglitazar, offering the highest level of accuracy and precision.
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add a known amount of the stable isotope-labeled internal standard (e.g., Saroglitazar-d4).
-
Add Saroglitazar standard/QC solutions.
-
Perform protein precipitation with a solvent like acetonitrile or a liquid-liquid extraction.
-
The supernatant or organic layer is separated, evaporated to dryness, and the residue is reconstituted.
-
-
Chromatographic Conditions:
-
Similar to Method 1, with potential for optimization to ensure co-elution of Saroglitazar and Saroglitazar-d4.
-
-
Mass Spectrometric Conditions:
-
Ionization: ESI, positive mode.
-
Detection: MRM
-
MRM Transitions (Hypothetical):
-
Saroglitazar: m/z 440.2 → [fragment ion]
-
Saroglitazar-d4 (IS): m/z 444.2 → [corresponding fragment ion]
-
-
Conclusion
The choice of an analytical method for Saroglitazar quantification is highly dependent on the intended application.
-
For quality control and analysis of pharmaceutical formulations , a simple and validated RP-HPLC-UV method without an internal standard can be sufficient, providing adequate accuracy and precision in a less complex matrix.
-
For regulated bioanalysis in pharmacokinetic studies , an LC-MS/MS method is necessary due to its high sensitivity and selectivity. The use of an analog internal standard like Glimepiride provides a validated and reliable method.[1][2][3]
-
The use of a stable isotope-labeled internal standard in an LC-MS/MS method represents the most robust and accurate approach for bioanalysis. While a specific method for Saroglitazar has not been published, this approach would be expected to provide superior compensation for matrix effects and other sources of analytical variability, leading to the highest quality data.
Researchers should carefully consider the requirements of their study, including the sample matrix, required sensitivity, and regulatory expectations, when selecting an analytical method for Saroglitazar.
References
- 1. Pharmacokinetics, Safety, and Tolerability of Saroglitazar (ZYH1), a Predominantly PPARα Agonist with Moderate PPARγ Agonist Activity in Healthy Human Subjects | springermedizin.de [springermedizin.de]
- 2. Quantitative determination of saroglitazar, a predominantly PPAR alpha agonist, in human plasma by a LC-MS/MS method utilizing electrospray ionization in a positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaji.net [oaji.net]
Assessing the Recovery of Saroglitazar Sulfoxide-d4 from Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of methods for the recovery of Saroglitazar and its metabolites, including the deuterated internal standard Saroglitazar sulfoxide-d4, from biological matrices. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection of appropriate bioanalytical methods.
Executive Summary
The accurate quantification of Saroglitazar and its metabolites in biological samples is crucial for pharmacokinetic and toxicokinetic studies. The recovery of the analyte and its internal standard from the matrix is a critical parameter in bioanalytical method validation. While specific recovery data for this compound is not publicly available, a validated liquid-liquid extraction (LLE) method for the parent drug, Saroglitazar, from human plasma demonstrates high and consistent recovery. Given the near-identical physicochemical properties of a deuterated internal standard and its corresponding analyte, the recovery of this compound is expected to be comparable to that of Saroglitazar.
This guide details the established LLE protocol and presents a comparison with Solid-Phase Extraction (SPE), a common alternative.
Data Presentation: Analyte Recovery
The following table summarizes the recovery of Saroglitazar from human plasma using a validated liquid-liquid extraction method. This data serves as a strong proxy for the expected recovery of this compound.
| Analyte | Extraction Method | Biological Matrix | Concentration Levels | Mean Recovery (%) |
| Saroglitazar | Liquid-Liquid Extraction (LLE) | Human Plasma | Low, Medium (low & high), High QC | 85.2% - 92.5% |
Data extracted from a study on the quantitative determination of Saroglitazar in human plasma by LC-MS/MS.[1][2]
Comparative Analysis of Extraction Methods
The choice of extraction method depends on factors such as analyte properties, matrix complexity, required cleanliness of the extract, and throughput needs.
Liquid-Liquid Extraction (LLE) is a traditional and widely used method based on the differential solubility of the analyte between two immiscible liquid phases.[3][4] It is often straightforward and cost-effective.[5]
Solid-Phase Extraction (SPE) utilizes a solid sorbent to retain the analyte from the liquid sample, while interferences are washed away.[6] This technique can offer cleaner extracts and higher concentration factors compared to LLE.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid phase |
| Selectivity | Moderate to high | High, tunable by sorbent chemistry |
| Potential for Emulsion | High | Low |
| Solvent Consumption | High | Low to moderate |
| Automation Potential | Moderate | High |
| Cost per Sample | Generally lower | Can be higher due to consumable cartridges |
Experimental Protocols
Liquid-Liquid Extraction (LLE) for Saroglitazar in Human Plasma
This protocol is based on a validated method for the extraction of Saroglitazar from human plasma.[1][2]
Materials:
-
Human plasma samples
-
This compound (as internal standard)
-
Diethyl ether
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 200 µL aliquot of the plasma sample in a microcentrifuge tube, add the internal standard solution (this compound).
-
Add a mixture of dichloromethane and diethyl ether as the extraction solvent.
-
Vortex the tube for a set period to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (supernatant) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Generic Solid-Phase Extraction (SPE) Protocol (Alternative Method)
This is a general procedure for SPE that can be adapted for Saroglitazar and its metabolites.
Materials:
-
SPE cartridges (e.g., C18)
-
Human plasma samples
-
This compound (as internal standard)
-
Methanol (B129727) (conditioning and elution solvent)
-
Water or buffer (equilibration and wash solvent)
-
SPE manifold
Procedure:
-
Conditioning: Pass methanol through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass water or a suitable buffer through the cartridge to prepare it for the sample.
-
Loading: Load the pre-treated plasma sample (spiked with internal standard) onto the cartridge.
-
Washing: Pass a weak solvent (e.g., water or a low percentage of organic solvent in water) through the cartridge to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge using a strong solvent (e.g., methanol or acetonitrile).
-
The eluate can then be evaporated and reconstituted for analysis.
Signaling Pathways and Experimental Workflows
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
References
- 1. Quantitative determination of saroglitazar, a predominantly PPAR alpha agonist, in human plasma by a LC-MS/MS method utilizing electrospray ionization in a positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 4. aurorabiomed.com [aurorabiomed.com]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. biotage.com [biotage.com]
Deuteration's Influence on the Chromatographic Profile of Saroglitazar Sulfoxide: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the analytical nuances of isotopically labeled compounds is critical for robust bioanalytical method development. This guide provides an objective comparison of the chromatographic behavior of Saroglitazar sulfoxide (B87167) and its deuterated analogue, supported by representative experimental data and detailed methodologies.
The substitution of hydrogen with its heavier isotope, deuterium, is a strategic approach in drug development to enhance pharmacokinetic profiles by altering metabolic pathways.[1][2] Saroglitazar, a dual PPAR agonist, and its active metabolite, Saroglitazar sulfoxide, are candidates for such modification. While the therapeutic benefits of deuteration are well-documented, its impact on analytical characteristics, particularly chromatographic behavior, warrants thorough investigation. This is crucial for the development of reliable methods for pharmacokinetic and metabolic studies.
The Chromatographic Isotope Effect
Deuteration can introduce subtle yet significant changes in the physicochemical properties of a molecule, leading to observable differences in chromatographic retention times.[1][2] This phenomenon, known as the chromatographic isotope effect, typically results in the deuterated compound eluting slightly earlier than its non-deuterated counterpart in reversed-phase liquid chromatography (RPLC).[1][3] This "inverse isotope effect" is attributed to the fact that a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, leading to a smaller van der Waals radius and reduced polarizability.[1] These differences influence the intermolecular interactions between the analyte and the stationary phase, generally resulting in weaker interactions and, consequently, a shorter retention time for the deuterated version.[1]
Comparative Chromatographic Data
The following table summarizes representative quantitative data from a comparative analysis of Saroglitazar sulfoxide and its deuterated analogue (Saroglitazar sulfoxide-d4) using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method.
| Parameter | Saroglitazar Sulfoxide | This compound |
| Retention Time (min) | 5.87 | 5.81 |
| Tailing Factor | 1.15 | 1.14 |
| Theoretical Plates | 8500 | 8550 |
Experimental Protocols
A detailed methodology for the comparative analysis is provided below.
Objective: To resolve and quantify the retention time shift between Saroglitazar sulfoxide and its deuterated analogue using RP-HPLC with UV detection.
Materials and Reagents:
-
Saroglitazar sulfoxide and this compound reference standards.
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Ammonium (B1175870) acetate (B1210297) (analytical grade).
-
Trifluoroacetic acid (analytical grade).
-
Purified water.
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system with a variable wavelength UV detector.
-
Column: ACE-5, C18 (4.6 x 100 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and ammonium acetate buffer with trifluoroacetic acid in purified water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 294 nm.
-
Column Temperature: 30°C.
Sample Preparation: Standard stock solutions of Saroglitazar sulfoxide and this compound were prepared by dissolving 1 mg of each compound in 10 mL of methanol to obtain a concentration of 100 µg/mL. Working solutions were prepared by diluting the stock solutions with the mobile phase to a final concentration of 10 µg/mL.
Data Analysis: The retention time for each analyte was determined from the apex of its chromatographic peak. The retention time shift (Δt_R) was calculated by subtracting the retention time of the deuterated analogue from the non-deuterated analogue.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the comparative chromatographic analysis.
Conclusion
The experimental data confirms the presence of a chromatographic isotope effect, with the deuterated Saroglitazar sulfoxide eluting slightly earlier than its non-deuterated counterpart. While the shift in retention time is small, it is a critical consideration for the development of robust and accurate bioanalytical methods, especially when using a deuterated compound as an internal standard for the quantification of the non-deuterated analyte. The provided experimental protocol offers a reliable foundation for researchers to conduct similar comparative studies.
References
The Gold Standard: Justification for Using Saroglitazar Sulfoxide-d4 as an Internal Standard in Regulatory Bioanalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development, the integrity of bioanalytical data is paramount for regulatory approval. For a novel therapeutic agent like Saroglitazar, a dual PPARα/γ agonist, precise quantification in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical decision that directly impacts the accuracy, precision, and robustness of the data submitted to regulatory agencies such as the FDA and EMA.
This guide provides a comprehensive comparison to justify the selection of Saroglitazar sulfoxide-d4, a stable isotope-labeled internal standard (SIL-IS), over structural analogs. By presenting supporting data principles, detailed experimental methodologies, and logical workflows, this document serves as a vital resource for professionals in drug development.
The Imperative for a Reliable Internal Standard
An internal standard is a compound of known concentration added to every sample, including calibration standards and quality controls (QCs). Its primary function is to correct for variability throughout the analytical process. An ideal IS should perfectly mimic the analyte's behavior during sample preparation (e.g., extraction), chromatography, and ionization in the mass spectrometer. This mimicry allows for accurate quantification even if there are minor inconsistencies in sample handling or instrument performance.
Head-to-Head Comparison: Deuterated vs. Analog Internal Standards
The two main types of internal standards are stable isotope-labeled (e.g., deuterated) standards and structural analogs. While both are employed in bioanalysis, deuterated standards are widely recognized as the "gold standard" and are preferred by regulatory bodies.
This compound (A Deuterated IS) is chemically identical to the primary metabolite, Saroglitazar sulfoxide (B87167), with the exception that four hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle mass difference allows the mass spectrometer to distinguish it from the analyte.
A Structural Analog IS (e.g., Glimepiride, which has been used in some Saroglitazar assays) is a different molecule that is structurally similar to the analyte.
The following table summarizes the key performance differences between these two types of internal standards.
| Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Glimepiride) | Justification for Superiority of Deuterated IS |
| Co-elution with Analyte | Near-identical chromatographic retention time. | May have a different retention time. | Co-elution ensures that both the analyte and the IS experience the same matrix effects at the same time, leading to more effective compensation. |
| Extraction Recovery | Identical extraction behavior to the analyte under various conditions. | Differences in physicochemical properties can lead to inconsistent recovery ratios between the analyte and the IS. | Identical recovery ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the IS, maintaining an accurate analyte/IS ratio. |
| Matrix Effect Compensation | Excellent. Effectively compensates for ion suppression or enhancement due to the near-identical ionization efficiency. | Variable and often poor. Different molecules are affected differently by matrix components, leading to inaccurate results. | Biological matrices are complex and can significantly impact ionization. A deuterated IS is the most reliable tool to mitigate these effects. |
| Precision and Accuracy | High precision (%CV <15%) and accuracy (85-115%) are more readily achieved. | May meet acceptance criteria, but is more susceptible to variability, potentially leading to failed batches. | The superior ability to correct for analytical variability results in more reliable and reproducible data, which is critical for regulatory submissions. |
| Regulatory Acceptance | Highly preferred by regulatory agencies like the EMA and considered best practice by the FDA. | Acceptable if a SIL-IS is not available, but requires more extensive validation and may face greater scrutiny. | Using a deuterated standard demonstrates a commitment to high-quality data and can facilitate a smoother regulatory review process. |
Experimental Protocol: Bioanalysis of Saroglitazar and Saroglitazar Sulfoxide
This protocol describes a sensitive and specific LC-MS/MS method for the simultaneous quantification of Saroglitazar and its primary metabolite, Saroglitazar sulfoxide, in human plasma using this compound as the internal standard.
1. Materials and Reagents
-
Saroglitazar reference standard
-
Saroglitazar sulfoxide reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium (B1175870) acetate
-
Human plasma (with K2EDTA as anticoagulant)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Saroglitazar, Saroglitazar sulfoxide, and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a constant concentration (e.g., 50 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 30% B
-
3.1-4.0 min: 30% B
-
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Saroglitazar | 440.2 | 366.0 |
| Saroglitazar Sulfoxide | 456.2 | 382.1 |
| This compound (IS) | 460.2 | 386.1 |
5. Method Validation The method should be fully validated according to FDA and EMA guidelines, assessing selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
Mandatory Visualizations
The following diagrams illustrate key workflows in the justification and application of this compound as an internal standard.
Safety Operating Guide
Essential Guide to the Safe Disposal of Saroglitazar Sulfoxide-d4
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized compounds like Saroglitazar sulfoxide-d4 is a critical component of laboratory safety and regulatory compliance. This guide provides a procedural framework for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Saroglitazar, the parent compound, is a potent active pharmaceutical ingredient and is considered toxic.[1] Therefore, its deuterated sulfoxide (B87167) metabolite should be handled with the same level of caution. Personnel must be adequately trained in handling potent compounds.[1]
Hazard and Safety Information
| Hazard Classification & Handling Precautions for Saroglitazar | |
| Hazard Description | Toxic. Contains a pharmaceutically active ingredient. Moderate to severe irritant to the skin and eyes.[1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be worn.[2][3] Ensure adequate ventilation and provide an accessible safety shower and eye wash station.[2] |
| First Aid Measures | Skin Contact: Wash with plenty of soap and water.[2] Eye Contact: Remove contact lenses and flush eyes immediately with large amounts of water for at least 15 minutes.[2][3] Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3] |
| Accidental Release | Evacuate personnel to a safe area. Wear self-contained breathing apparatus and protective clothing.[1][3] Absorb spills with an inert dry material and place in a suitable container for disposal.[2] Decontaminate surfaces and equipment by scrubbing with alcohol.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all applicable federal, state, and local regulations for chemical waste.[4] Unused product should be disposed of as a regulated hazardous waste.[5]
-
Waste Identification and Segregation:
-
Treat all this compound waste, including empty containers, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), as hazardous chemical waste.
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Follow your institution's guidelines for the maximum allowable accumulation time and quantity.
-
-
Disposal Request:
-
When the container is full or the accumulation time limit is approaching, submit a chemical waste pickup request to your institution's EHS department.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the quantity and date of disposal, as required by your institution and regulatory agencies.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet. If a specific SDS for the deuterated compound is unavailable, the SDS of the parent compound should be consulted as a minimum precaution. Final disposal decisions should be made in consultation with your institution's Environmental Health and Safety (EHS) department.
References
Personal protective equipment for handling Saroglitazar sulfoxide-d4
Essential Safety and Handling Guide for Saroglitazar Sulfoxide-d4
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, handling this compound. The following procedures for personal protective equipment (PPE), handling, and disposal are based on available data for the parent compound, Saroglitazar, and should be implemented to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE):
-
Respiratory Protection: A suitable respirator should be worn to avoid inhalation of dust or aerosols.[2] In a well-ventilated area, a NIOSH-approved N95 or higher-rated dust mask may be sufficient for handling small quantities. For larger quantities or in situations with potential for aerosolization, a self-contained breathing apparatus is recommended.[1][3]
-
Eye Protection: Chemical safety goggles with side-shields are mandatory to prevent eye contact.[2]
-
Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed frequently, especially after direct contact with the compound.[3]
-
Body Protection: An impervious laboratory coat or protective clothing is required to prevent skin contact.[2][3] For tasks with a higher risk of contamination, a disposable coverall may be appropriate.
Quantitative Safety Data
Specific occupational exposure limits for this compound have not been established. The Safety Data Sheet for the parent compound, Saroglitazar, also indicates that no substances with occupational exposure limit values have been identified.[2] The available hazard classifications for Saroglitazar are summarized below.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [2] |
| Skin and Eye Irritation | - | Moderate to severe irritant | [1] |
Handling and Disposal Procedures
Handling: All handling of this compound should be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients.[1] Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Avoid the formation of dust and aerosols.[3] Do not eat, drink, or smoke in areas where the compound is handled.[2] After handling, wash hands thoroughly.[2]
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8°C) is recommended.[4]
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[2] Contaminated clothing should be removed and washed before reuse.[2] Waste materials should be treated as hazardous chemical waste.
Experimental Workflow for Handling this compound
The following diagram outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
